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  • Product: 1-(3-Butoxyphenyl)ethanamine
  • CAS: 925180-09-2

Core Science & Biosynthesis

Foundational

1-(3-Butoxyphenyl)ethanamine CAS 925180-09-2 properties

An In-depth Technical Guide to 1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2) Executive Summary This technical guide provides a comprehensive overview of 1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2), a substituted phen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2)

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-Butoxyphenyl)ethanamine (CAS 925180-09-2), a substituted phenethylamine derivative. As specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer predictive insights for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a detailed predictive spectroscopic profile (¹H-NMR, ¹³C-NMR, IR, MS), a plausible multi-step synthesis protocol, inferred toxicological data with safety handling procedures, and its potential applications as a chemical intermediate in medicinal chemistry and materials science. The phenethylamine scaffold is a cornerstone in pharmacology, and this particular derivative, with its butoxy moiety, offers a unique lipophilic profile for exploration in structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

1-(3-Butoxyphenyl)ethanamine is an organic chemical compound characterized by a butoxy group and an aminoethyl group attached to a benzene ring at the meta position. Its core structure is that of a primary amine and an aryl ether. While comprehensive experimental data is not widely published, key properties can be calculated or inferred.

PropertyValue / InformationSource
IUPAC Name 1-(3-butoxyphenyl)ethanamineN/A
CAS Number 925180-09-2
Molecular Formula C₁₂H₁₉NOCalculated
Molecular Weight 193.29 g/mol Calculated
Boiling Point Data not available. Predicted to be higher than the methoxy analog (Boiling Point ~235-238 °C) due to increased molecular weight and van der Waals forces.N/A
Melting Point Data not available.N/A
Appearance Data not available. Likely a liquid or low-melting solid at room temperature.N/A
Solubility Data not available. Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane.N/A
pKa (Strongest Basic) Predicted to be around 10.2, similar to other primary alkylamines.[1]

Predicted Spectroscopic Profile

For a research chemical, structural confirmation is paramount. The following sections detail the expected spectroscopic data for 1-(3-Butoxyphenyl)ethanamine, which are critical for its identification and quality control post-synthesis.

¹H-NMR Spectroscopy (Predicted in CDCl₃, 500 MHz)
  • δ 7.20-7.30 (t, 1H): Aromatic proton at C5, coupled to C4 and C6 protons.

  • δ 6.75-6.85 (m, 3H): Aromatic protons at C2, C4, and C6.

  • δ 4.10 (q, 1H): Methine proton (CH) of the aminoethyl group, coupled to the adjacent methyl and amine protons.

  • δ 3.95 (t, 2H): Methylene protons (O-CH₂) of the butoxy group, coupled to the adjacent methylene group.

  • δ 1.70-1.80 (m, 2H): Methylene protons (O-CH₂-CH₂) of the butoxy group.

  • δ 1.60 (s, 2H): Amine protons (NH₂), may be broad and exchangeable with D₂O.

  • δ 1.45-1.55 (m, 2H): Methylene protons (CH₂-CH₃) of the butoxy group.

  • δ 1.40 (d, 3H): Methyl protons (CH-CH₃) of the aminoethyl group, coupled to the methine proton.

  • δ 0.98 (t, 3H): Terminal methyl protons (CH₂-CH₃) of the butoxy group.

¹³C-NMR Spectroscopy (Predicted in CDCl₃, 125 MHz)
  • δ ~159 ppm: Aromatic carbon attached to the ether oxygen (C3).

  • δ ~147 ppm: Quaternary aromatic carbon (C1).

  • δ ~129 ppm: Aromatic CH carbon (C5).

  • δ ~118 ppm: Aromatic CH carbon (C6).

  • δ ~113 ppm: Aromatic CH carbon (C4).

  • δ ~112 ppm: Aromatic CH carbon (C2).

  • δ ~67 ppm: Methylene carbon of the ether (O-CH₂).

  • δ ~51 ppm: Methine carbon of the aminoethyl group (CH-NH₂).

  • δ ~31 ppm: Methylene carbon of the butoxy group (O-CH₂-CH₂).

  • δ ~25 ppm: Methyl carbon of the aminoethyl group (CH-CH₃).

  • δ ~19 ppm: Methylene carbon of the butoxy group (CH₂-CH₃).

  • δ ~14 ppm: Terminal methyl carbon of the butoxy group (CH₂-CH₃).

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group
3300-3500Medium, BroadN-H Stretch (Primary Amine)
3000-3100MediumC-H Stretch (Aromatic)
2850-2960StrongC-H Stretch (Aliphatic)
1600, 1480Medium-StrongC=C Stretch (Aromatic Ring)
1250-1300StrongC-O Stretch (Aryl Ether)
Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): m/z = 193.

  • Major Fragments:

    • m/z = 178: Loss of a methyl radical (•CH₃).

    • m/z = 150: Loss of the propyl group from the butoxy chain.

    • m/z = 44: The [CH(CH₃)NH₂]⁺ fragment resulting from benzylic cleavage.

Synthesis and Purification Protocol

A robust and scalable synthesis is crucial for any building block. A plausible and common method for preparing 1-(3-Butoxyphenyl)ethanamine is via a two-step process starting from commercially available 3-hydroxyacetophenone. This involves an initial etherification followed by reductive amination.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 3-Hydroxyacetophenone C 1-(3-butoxyphenyl)ethanone A->C K₂CO₃, Acetone, Reflux B 1-Bromobutane B->C D 1-(3-butoxyphenyl)ethanone E 1-(3-Butoxyphenyl)ethanamine (Final Product) D->E NH₄OAc, NaBH₃CN, Methanol

Caption: Proposed two-step synthesis workflow for 1-(3-Butoxyphenyl)ethanamine.

Experimental Protocol

Part A: Synthesis of 1-(3-butoxyphenyl)ethanone (Precursor)

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dry acetone.

  • Reaction: Add 1-bromobutane (1.2 eq) to the stirring suspension. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude oil in ethyl acetate and wash with 1M NaOH solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ketone, which can be purified further by vacuum distillation if necessary.

Part B: Synthesis of 1-(3-Butoxyphenyl)ethanamine

  • Setup: In a round-bottom flask, dissolve the ketone from Part A (1.0 eq) in methanol.

  • Reaction: Add ammonium acetate (10 eq) to the solution and stir until dissolved. Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C. Allow the reaction to stir at room temperature for 24 hours.

  • Workup: Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Remove the methanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove unreacted ketone.

  • Isolation: Basify the aqueous layer with 6M NaOH until pH >12. Extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final amine. Purity can be assessed by NMR and GC-MS, and further purification can be achieved via vacuum distillation.

Toxicology and Safety Handling

While no specific toxicological studies for 1-(3-Butoxyphenyl)ethanamine are available, data from the structurally similar 1-(3-methoxyphenyl)ethanamine provides a basis for inferring its hazard profile.[3][4] This compound should be handled with care, assuming it possesses similar hazards until proven otherwise.

  • Inferred Hazard Classification (GHS):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

    • Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[3]

    • Serious Eye Damage (Category 1): Causes serious eye damage.[3]

    • Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][5]

  • Personal Protective Equipment (PPE) and Handling:

    • Work in a well-ventilated fume hood.

    • Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and splash-proof safety goggles.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]

Applications in Research and Drug Development

The primary value of 1-(3-Butoxyphenyl)ethanamine lies in its role as a versatile chemical building block for the synthesis of more complex molecules.[6]

  • Scaffold for Medicinal Chemistry: The phenethylamine core is a "privileged scaffold" found in a vast array of neuro-active pharmaceuticals and natural products. This compound serves as a starting point for developing novel derivatives.

  • Structure-Activity Relationship (SAR) Studies: The 3-butoxy group provides a specific level of lipophilicity and steric bulk compared to smaller alkoxy groups like methoxy or ethoxy. In drug design, modifying this group allows researchers to probe how lipophilicity affects a compound's ability to cross cell membranes (like the blood-brain barrier) and bind to biological targets.

  • Intermediate for Novel Compounds: It can be used in the synthesis of amides, carbamates, ureas, and other derivatives, enabling the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[7][8] The development of new synthetic methods often utilizes such building blocks to expand the accessible chemical space for new active ingredients.[7]

Conclusion

1-(3-Butoxyphenyl)ethanamine is a valuable, though not extensively characterized, chemical intermediate. This guide provides a robust, predictive framework for its properties, characterization, and synthesis, based on established chemical principles and data from analogous compounds. Its utility as a building block in medicinal chemistry is clear, offering a unique combination of the pharmacologically relevant phenethylamine core with a moderately lipophilic butoxy side chain. Researchers and drug developers can use this information to safely handle and effectively utilize this compound in the exploration of new chemical entities.

References

  • Vertex AI Search. (2022, August 2).
  • Sigma-Aldrich. (2025, November 6).
  • DTIC. (2021, June 15). Toxicology Report No. S.0052729-18.
  • U.S.
  • Consumer Product Safety Commission. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl - ester, branched and linear (DINX)”1.
  • CHEM1331. NMR Tables.
  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR.
  • PubChem. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058.
  • ResearchGate.
  • Unknown. IR NMR Chart New.
  • cnreagent.com. 1-(3-butoxyphenyl)ethanamine - Fluorochem.
  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine.
  • PubMed. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)
  • Wikipedia. 1,3-Benzodioxolyl-N-ethylpentanamine.
  • FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242).
  • Science|Business. (2022, September 6).
  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES.
  • Tokyo University of Science. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)
  • Unknown. (2017, May 3).
  • International Journal of Scientific and Research Publications. (2013, February 15). Synthesis, X-ray diffraction study and Antimicrobial study of 1-(4-butoxy-2-hydroxyphenyl).
  • Cheméo. Chemical Properties of Ethanamine, N-butylidene- (CAS 1611-12-7).
  • MDPI. (2025, August 22). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands.
  • ThermoFisher Scientific. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+%.
  • MDPI. (2008, March 3). Prodrugs for Amines.

Sources

Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 1-(3-Butoxyphenyl)ethanamine

[1] Executive Summary 1-(3-Butoxyphenyl)ethanamine is a lipophilic primary amine intermediate commonly utilized in the synthesis of GPCR ligands and kinase inhibitors.[1] Its solubility profile is governed by two competi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(3-Butoxyphenyl)ethanamine is a lipophilic primary amine intermediate commonly utilized in the synthesis of GPCR ligands and kinase inhibitors.[1] Its solubility profile is governed by two competing structural motifs: the hydrophobic 3-butoxy-phenyl core and the hydrophilic, basic 1-aminoethyl tail.[1]

This guide provides a technical framework for predicting, determining, and manipulating the solubility of this compound.[2] It addresses the critical distinction between the free base (typically an oil or low-melting solid) and its conjugate acid salts (crystalline solids), offering actionable protocols for extraction, purification, and formulation.

Part 1: Physicochemical Basis of Solubility

To master the solubility of 1-(3-Butoxyphenyl)ethanamine, one must understand the Structure-Property Relationship (SPR) defining its interaction with solvents.[1]

Structural Analysis[1]
  • Lipophilic Domain (Hydrophobic): The m-butoxy group (

    
    ) and the phenyl ring contribute significantly to the molecule's 
    
    
    
    (Partition Coefficient).[1] The butyl chain extends the non-polar surface area, making the molecule significantly more soluble in hydrocarbons (e.g., Hexane, Heptane) compared to its methoxy analogs.
  • Hydrophilic/Basic Domain: The primary amine (

    
    ) at the benzylic position provides a hydrogen bond donor/acceptor site. It is the "handle" for pH-dependent solubility manipulation.[1]
    
Predicted Solubility Matrix

Note: Values are predictive estimates based on functional group contribution (Hansen Solubility Parameters) for the Free Base form at 25°C.

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Dipole-dipole; "Like dissolves like" for the aromatic core.[1]
Alcohols Methanol, EthanolExcellent (>100 mg/mL)Hydrogen bonding with amine; solvation of ether oxygen.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole interactions; useful for stock solutions.
Ethers THF, MTBE, Diethyl EtherGood (>30 mg/mL)Compatible polarity; excellent for extraction.
Hydrocarbons Hexane, HeptaneModerate/High The butyl chain aids solubility; often used as an anti-solvent in crystallization.
Water (Neutral) Water (pH 7)Low (<1 mg/mL)Hydrophobic effect dominates; forms an oily emulsion.
Water (Acidic) 0.1M HCl / Aqueous AcidHigh (Soluble Salt)Protonation forms the ammonium cation (

), breaking the crystal lattice.

Part 2: Experimental Protocols

Do not rely on literature values alone. Impurities (synthesis byproducts) can drastically alter solubility. Use the following self-validating protocols.

Protocol A: Visual Solubility Screening (Tier 1)

Best for rapid solvent selection during process development.[1]

  • Preparation: Weigh 10 mg of 1-(3-Butoxyphenyl)ethanamine into a clear 4 mL glass vial.

  • Addition: Add solvent in 100

    
    L increments at room temperature (
    
    
    
    ).
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible particles, cloudiness, or phase separation (oiling out).

  • Endpoint: If soluble after 100

    
    L, solubility is 
    
    
    
    . If insoluble after 2 mL, solubility is
    
    
    .
Protocol B: Equilibrium Solubility Determination (Tier 2)

Based on OECD Guideline 105 (Shake-Flask Method).[1]

  • Saturation: Add excess compound to 5 mL of the target solvent until a visible solid/oil phase persists.

  • Equilibration: Cap tightly. Agitate at constant temperature (e.g.,

    
    ) for 24 hours.
    
  • Separation: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45

    
    m PTFE syringe filter (pre-saturated).
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm for the phenyl ring).

  • Calculation:

    
    
    Where 
    
    
    
    is solubility,
    
    
    is concentration of diluted sample.

Part 3: pH-Dependent Solubility & Purification Logic[1]

The most powerful tool for this molecule is the Acid-Base Swing . The amine function allows you to toggle the molecule between an organic-soluble oil and a water-soluble salt.[1]

The Mechanism
  • Free Base (

    
    ):  Lipophilic.[1] Soluble in DCM, EtOAc, Hexane. Insoluble in water.
    
  • Salt Form (

    
    ):  Hydrophilic.[1] Soluble in water/methanol. Insoluble in non-polar organics.
    
Visualization: Purification Workflow

The following diagram illustrates the standard workup procedure to isolate pure 1-(3-Butoxyphenyl)ethanamine from a reaction mixture using solubility switching.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Impurities) Acidify ADDITION 1: Add 1M HCl (aq) + EtOAc (Biphasic System) Start->Acidify PhaseSep1 PHASE SEPARATION Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Ammonium Salt) PhaseSep1->AqLayer1 Keep Basify ADDITION 2: Add NaOH to pH > 12 (Free Base Regenerated) AqLayer1->Basify Extract EXTRACTION: Add DCM or MTBE Basify->Extract PhaseSep2 PHASE SEPARATION Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard) PhaseSep2->AqLayer2 Discard FinalOrg Organic Layer (Pure Product) PhaseSep2->FinalOrg Keep Evap Evaporation -> Pure Oil/Solid FinalOrg->Evap

Caption: Acid-Base Extraction Strategy utilizing the solubility switch of the amine functionality.

Part 4: Salt Formation & Crystallization[1]

While the free base is often an oil, stable salts are preferred for storage and formulation.

Recommended Salt Forms
  • Hydrochloride (HCl):

    • Solvent System: Dissolve free base in dry Diethyl Ether or Ethanol. Add HCl in Dioxane or Ether dropwise.

    • Solubility: High in water/MeOH; Very low in Ether/Hexane (precipitates instantly).

  • Tartrate (Chiral Resolution):

    • Solvent System: Ethanol/Water mixtures.[3]

    • Usage: Since the molecule has a chiral center, using (L)- or (D)-Tartaric acid allows for the crystallization of diastereomeric salts to separate enantiomers (Optical Resolution).[1]

Recrystallization Strategy

If the salt is formed but impure, use a solvent/anti-solvent pair.

  • Solvent: Hot Ethanol (dissolves the salt).

  • Anti-Solvent: Cold Ethyl Acetate or Hexane (induces precipitation).

  • Procedure: Dissolve salt in minimum hot ethanol. Slowly add ethyl acetate until slight turbidity appears. Cool slowly to

    
    .
    

Part 5: Stability & Storage Considerations

  • Carbamate Formation: Primary amines react with atmospheric

    
     to form carbamates. This appears as a white crust on the surface of the oil, often mistaken for "insolubility."
    
    • Mitigation: Store under Nitrogen or Argon atmosphere.

  • Oxidation: The electron-rich phenyl ring (butoxy donor) makes it susceptible to slow oxidation.[1]

    • Mitigation: Store in amber vials; exclude light.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[4][5][6] OECD Publishing, Paris. (Standard protocol for shake-flask method).

  • PubChem Compound Summary. 1-(3-Methoxyphenyl)ethanamine (Analog Reference).[1][7] National Center for Biotechnology Information. (Used for structural analog property estimation).

  • M. H. Abraham, et al. Hydrogen Bonding. Part 13. A New Method for the Characterization of H-Bonding Solvents. J. Chem. Soc., Perkin Trans. 2, 1990. (Basis for amine solubility prediction mechanisms).[8][9]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

Sources

Foundational

An In-Depth Technical Guide to the Isomers of Butoxyphenyl Ethanamine for Medicinal Chemistry

Abstract: The phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the basis for a vast array of neurologically active compounds. Subtle structural modifications to this core can lead to profound chan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the basis for a vast array of neurologically active compounds. Subtle structural modifications to this core can lead to profound changes in pharmacological activity, a principle powerfully illustrated by the isomers of butoxyphenyl ethanamine. This technical guide provides an in-depth exploration of these isomers, targeting researchers and drug development professionals. We dissect the isomeric landscape, detailing the positional (ortho-, meta-, para-) and stereochemical ((R)-, (S)-) variations. This guide outlines a general synthetic strategy and provides a detailed protocol for chiral resolution via diastereomeric salt formation, a critical step for isolating pharmacologically distinct enantiomers. Furthermore, we delve into the structure-activity relationships (SAR) that govern the interaction of these molecules with their primary biological targets: the monoamine transporters. By synthesizing data from closely related alkoxy-substituted amphetamines, we build a predictive pharmacological profile for each isomer, highlighting the critical interplay between substituent position and stereochemistry in determining potency and selectivity. This document serves as a foundational resource for the rational design and development of novel CNS-active agents based on the butoxyphenyl ethanamine framework.

The Phenethylamine Scaffold: A Privileged Structure in Medicinal Chemistry

Phenethylamines are a class of organic compounds based on an aromatic ring attached to a two-carbon chain terminating in an amino group. This simple structure is the parent of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine. Consequently, synthetic derivatives of phenethylamine often exhibit potent and diverse pharmacological effects by interacting with the systems that regulate these neurotransmitters.

Isomerism plays a pivotal role in defining the activity of these compounds.[1][2] Two primary forms of isomerism are relevant to butoxyphenyl ethanamine:

  • Positional Isomerism: This describes the different locations at which the butoxy group (–O(CH₂)₃CH₃) can be attached to the phenyl ring. These constitutional isomers (ortho-, meta-, and para-) are distinct molecules with different physical and chemical properties, which often translate into unique pharmacological profiles.[3][4]

  • Stereoisomerism: The ethanamine side chain contains a chiral center at the carbon atom alpha to the amino group. This gives rise to two non-superimposable mirror-image isomers known as enantiomers: (R)-butoxyphenyl ethanamine and (S)-butoxyphenyl ethanamine. Living systems are inherently chiral, and thus, these enantiomers frequently display significant differences in binding affinity, efficacy, and metabolism.[2]

Understanding the distinct properties of each isomer is not merely an academic exercise; it is a fundamental requirement for modern drug development. A racemic mixture (a 1:1 mixture of both enantiomers) may contain one highly active enantiomer and one that is inactive or, in some cases, contributes to undesirable side effects.[1] Therefore, the synthesis, separation, and individual pharmacological characterization of each isomer are critical steps in the discovery of safer and more effective therapeutics.

Isomeric Landscape of Butoxyphenyl Ethanamine

The combination of positional and stereoisomerism results in a total of six distinct isomers for butoxyphenyl ethanamine.

Positional Isomerism: Ortho-, Meta-, and Para-

The position of the butoxy group on the phenyl ring dictates the overall shape and electronic distribution of the molecule.

  • 2-butoxyphenyl ethanamine (ortho-): The butoxy group is adjacent to the ethanamine side chain, which can introduce steric hindrance that may influence binding to target proteins.

  • 3-butoxyphenyl ethanamine (meta-): The butoxy group is one carbon removed, altering the electronic properties of the ring differently than the ortho or para positions.

  • 4-butoxyphenyl ethanamine (para-): The butoxy group is opposite the side chain. This position is often explored in medicinal chemistry as it extends the molecule's length and can probe deeper into a receptor's binding pocket.

Stereoisomerism: The (R)- and (S)-Enantiomers

For each positional isomer, a pair of enantiomers exists. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration at the chiral center as either (R) for rectus or (S) for sinister. This three-dimensional arrangement is crucial for the "hand-in-glove" fit with chiral biological targets like receptors and transporters. For most amphetamine-like psychostimulants, the (S)-enantiomer (e.g., dextroamphetamine) is the more potent and active isomer in the central nervous system.[1]

G cluster_isomers Isomers of Butoxyphenyl Ethanamine p_racemic para-Butoxyphenyl Ethanamine (Racemic) p_S (S)-para-isomer p_racemic->p_S Resolution p_R (R)-para-isomer p_racemic->p_R Resolution m_racemic meta-Butoxyphenyl Ethanamine (Racemic) m_S (S)-meta-isomer m_racemic->m_S Resolution m_R (R)-meta-isomer m_racemic->m_R Resolution o_racemic ortho-Butoxyphenyl Ethanamine (Racemic) o_S (S)-ortho-isomer o_racemic->o_S Resolution o_R (R)-ortho-isomer o_racemic->o_R Resolution

Caption: The isomeric landscape of butoxyphenyl ethanamine.

Synthesis and Stereoselective Resolution

General Synthesis of Racemic Positional Isomers

A common and versatile method for synthesizing the racemic butoxyphenyl ethanamine isomers is through the reductive amination of a corresponding ketone.

  • Preparation of the Ketone: The synthesis begins with the appropriately substituted butoxybenzene. This is followed by a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to install the acetyl group, forming the butoxyphenyl methyl ketone. This reaction must be carefully controlled, as the position of acylation will determine the final positional isomer.

  • Reductive Amination: The resulting ketone is then reacted with an ammonia source (such as ammonium acetate) and a reducing agent (such as sodium cyanoborohydride, NaBH₃CN) to form the racemic primary amine, butoxyphenyl ethanamine.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Isolating the individual enantiomers from the racemic mixture is essential for pharmacological evaluation. Diastereomeric salt formation is a classical, robust, and scalable method for this purpose.[5] The principle relies on reacting the racemic amine (a base) with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Mandatory Protocol: Resolution of (±)-4-Butoxyphenyl Ethanamine

  • Objective: To separate the (R)- and (S)-enantiomers from a racemic mixture of 4-butoxyphenyl ethanamine.

  • Chiral Resolving Agent: (+)-Tartaric acid (an enantiopure chiral di-acid).

  • Materials:

    • Racemic 4-butoxyphenyl ethanamine

    • (+)-Tartaric acid

    • Methanol (solvent)

    • Dichloromethane (DCM)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware, filtration apparatus, rotary evaporator.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 4-butoxyphenyl ethanamine in 150 mL of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve a stoichiometric equivalent (0.5 eq) of (+)-tartaric acid in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to overnight to promote crystallization. One diastereomeric salt (e.g., the (S)-amine-(+)-tartrate) is expected to be less soluble and will preferentially crystallize.

  • Isolation of the First Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration, washing the crystals with a small amount of cold methanol to remove any soluble impurities and the other diastereomer.

    • Dry the crystals. This is the first crop, enriched in one diastereomer. The enantiomeric excess (e.e.) can be improved by recrystallizing from fresh methanol.

  • Liberation of the Free Amine (Enantiomer 1):

    • Suspend the isolated diastereomeric salt in a separatory funnel containing 100 mL of DCM and 100 mL of 1 M NaOH solution.

    • Shake the funnel vigorously to neutralize the tartaric acid and liberate the free amine into the organic layer.

    • Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched free amine (e.g., (S)-4-butoxyphenyl ethanamine).

  • Characterization:

    • Determine the yield and confirm the identity via NMR and MS.

    • Measure the optical rotation using a polarimeter and determine the enantiomeric excess (e.e.) using chiral HPLC.

  • Isolation of the Second Enantiomer (Optional):

    • The second enantiomer remains in the mother liquor from the initial crystallization. The solvent can be evaporated, and the free amine liberated using the same NaOH/DCM extraction procedure as in step 3 to recover a mixture enriched in the other enantiomer (e.g., (R)-4-butoxyphenyl ethanamine). Further purification or resolution with (-)-tartaric acid may be necessary.

G start Racemic Amine (R/S) dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve acid Enantiopure Chiral Acid (+) acid->dissolve mix Mix & Cool Slowly dissolve->mix crystallize Fractional Crystallization mix->crystallize filter Filter crystallize->filter crystals Insoluble Salt (e.g., S-amine/+acid) filter->crystals mother_liquor Soluble Salt (e.g., R-amine/+acid) filter->mother_liquor liberate1 Liberate Free Amine (Base Extraction) crystals->liberate1 liberate2 Liberate Free Amine (Base Extraction) mother_liquor->liberate2 enantiomer1 Enriched Enantiomer 1 (S) liberate1->enantiomer1 enantiomer2 Enriched Enantiomer 2 (R) liberate2->enantiomer2 analyze Analyze e.e. (Chiral HPLC) enantiomer1->analyze

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Characterization of Isomers

Unambiguous identification of each isomer is crucial. A combination of chromatographic and spectroscopic techniques is required.

  • Chromatographic and Spectrometric Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are workhorse techniques. While all isomers will have the same molecular weight, their fragmentation patterns in MS may show subtle differences. More importantly, their retention times in chromatography can differ, especially for positional isomers. Differentiating positional isomers can sometimes be challenging, but specific chromatographic conditions or derivatization can enhance separation.[6]

  • Enantiomeric Purity Assessment: To determine the success of a chiral resolution, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the (R)- and (S)-enantiomers, resulting in different retention times and enabling their separation and quantification.[5][7]

Comparative Pharmacology and Structure-Activity Relationships (SAR)

Primary Mechanism of Action: Interaction with Monoamine Transporters

Amphetamine-like compounds typically act as substrates for monoamine transporters. They are competitive inhibitors of uptake and are also transported into the presynaptic neuron.[10] Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing an efflux of neurotransmitters from vesicles into the cytoplasm.[11][12][13] This reverses the action of the plasma membrane transporters (DAT, NET, SERT), pumping dopamine, norepinephrine, and serotonin out of the neuron and into the synapse, leading to a potent increase in synaptic neurotransmitter concentrations.

G cluster_synapse Presynaptic Terminal drug Butoxyphenyl Ethanamine Isomer transporter Monoamine Transporter (DAT/NET/SERT) drug->transporter 1. Blocks Reuptake & Enters Neuron vesicle Synaptic Vesicle (VMAT2) drug->vesicle 2. Disrupts Vesicular Storage (VMAT2) nt_cyto nt_synapse transporter->nt_synapse 5. Increased Synaptic NT vesicle->nt_cyto 3. NT moves into cytoplasm nt_vesicle nt_cyto->transporter 4. Transporter Reversal (Efflux)

Caption: Mechanism of action for substrate-type monoamine releasers.

Influence of Butoxy Group Position (Positional SAR)
  • Para- (4-Butoxy): Substitution at the 4-position generally directs activity towards the serotonin system. For halogenated amphetamines, para-substitution dramatically increases SERT affinity and release potency relative to DAT/NET.[8][9] While a butoxy group is electronically different from a halogen, its size and position are significant. Interestingly, in a series of psychoactive 2,5-dimethoxyamphetamines, the 4-butoxy derivative (MBM) was reported to be inactive in humans, suggesting that the large, lipophilic butoxy group at this position may reduce or abolish classic psychostimulant activity, possibly by hindering transport into the CNS or by reducing affinity for DAT and NET.[14]

  • Meta- (3-Butoxy): The meta position is less predictable. It is unlikely to confer the SERT-selectivity of the para-position but will still influence the molecule's lipophilicity and electronic properties, likely resulting in a mixed DAT/NET/SERT profile.

  • Ortho- (2-Butoxy): The ortho-position introduces significant steric bulk near the ethylamine side chain. This steric hindrance can be expected to decrease the molecule's affinity for all monoamine transporters, likely resulting in the least potent positional isomer.

The Critical Role of Stereochemistry (Stereo-SAR)

For amphetamines, there is a clear stereochemical preference. The (S)-enantiomer is a significantly more potent CNS stimulant than the (R)-enantiomer.[1] This is attributed to a better fit in the binding pocket of DAT and NET. We can confidently predict that for each positional isomer of butoxyphenyl ethanamine, the (S)-enantiomer will be substantially more potent as a DAT/NET releaser than its (R)-counterpart.

Data Summary

The following table summarizes the predicted pharmacological profiles of the butoxyphenyl ethanamine isomers based on established SAR principles from analogous compounds. Potency is predicted relative to other isomers in this series.

IsomerPredicted Primary TargetsPredicted Relative PotencyRationale & Supporting Evidence
(S)-4-Butoxyphenyl Ethanamine SERT > NET/DATModeratePara-substitution favors SERT activity.[8][9] (S)-enantiomer is more potent. Large butoxy group may reduce overall potency compared to smaller substituents.[14]
(R)-4-Butoxyphenyl Ethanamine SERT > NET/DATLow(R)-enantiomer is typically much less potent at CNS targets.
(S)-3-Butoxyphenyl Ethanamine NET/DAT ≈ SERTPotentially HighestLacks the strong SERT-directing effect of the para-position and the steric hindrance of the ortho-position. (S)-enantiomer confers high potency.
(R)-3-Butoxyphenyl Ethanamine NET/DAT ≈ SERTLow(R)-enantiomer is less potent.
(S)-2-Butoxyphenyl Ethanamine NET/DAT/SERTLowSteric hindrance from the ortho-butoxy group is expected to significantly reduce binding affinity at all transporters.
(R)-2-Butoxyphenyl Ethanamine NET/DAT/SERTVery LowCombines the less active (R)-enantiomer with a sterically hindered positional isomer.

Therapeutic Potential and Future Research Directions

The diverse predicted profiles of the butoxyphenyl ethanamine isomers suggest several avenues for therapeutic research. The (S)-4-butoxy isomer, with its predicted preference for the serotonin system, could be a lead for developing novel antidepressants or anxiolytics with mechanisms distinct from SSRIs. The (S)-3-butoxy isomer, predicted to have a more balanced and potent profile, might be investigated as a stimulant or wakefulness-promoting agent.

Crucially, this guide highlights significant knowledge gaps. The primary future direction must be the systematic synthesis and pharmacological evaluation of all six isomers. Head-to-head in vitro binding and uptake assays at DAT, NET, and SERT are required to confirm the predicted SAR and quantify the potency and selectivity of each molecule. Subsequent in vivo studies in animal models could then explore their behavioral effects, confirming their potential as CNS stimulants, antidepressants, or other therapeutic agents. This systematic approach is essential to fully unlock the potential held within the isomeric family of butoxyphenyl ethanamine.

References

  • Fitzgerald, L. R., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]

  • Campbell, J. L., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 31(1), 233-243. [Link]

  • Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. Technical Note TN-1214. [Link]

  • Bishop, J. R., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 40(2), 103-111. [Link]

  • Alembik, M. C. (1991). Resolution and Analysis of Enantiomers of Amphetamines by Liquid Chromatography on a Chiral Stationary Phase: Collaborative Study. Journal of AOAC INTERNATIONAL, 74(4), 626-631. [Link]

  • Brandt, S. D., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 733. [Link]

  • Brandt, S. D., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • U.S. Patent No. US20160195502A1. (2016).
  • Partilla, J. S., et al. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246. [Link]

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Partilla, J. S., et al. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. ResearchGate. [Link]

  • Woolverton, W. L., et al. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior, 13(6), 869-876. [Link]

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  • Fitzgerald, L. R., et al. (2023). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Link]

  • Garton, D. R., et al. (2021). Amphetamine Enantiomers Inhibit Homomeric α7 Nicotinic Receptor through a Competitive Mechanism and within the Intoxication Levels in Humans. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Hughes, T. S., et al. (2020). Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist. Scientific reports, 10(1), 1-13. [Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacophore Properties of 3-Butoxy Phenethylamine Derivatives

Abstract This technical guide provides a comprehensive exploration of the pharmacophore properties of 3-butoxy phenethylamine derivatives. As a class of compounds with significant potential for modulating various neurore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the pharmacophore properties of 3-butoxy phenethylamine derivatives. As a class of compounds with significant potential for modulating various neuroreceptors, understanding their structural and functional characteristics is paramount for researchers, medicinal chemists, and drug development professionals. This document delves into the synthesis, structure-activity relationships (SAR), and analytical characterization of these derivatives, offering both theoretical insights and practical, field-proven methodologies. By elucidating the influence of the 3-butoxy moiety on receptor interaction and overall pharmacological profile, this guide aims to serve as an authoritative resource for the rational design of novel therapeutic agents.

Introduction: The Phenethylamine Scaffold and the Significance of Alkoxy Substitution

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core structure of numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive compounds.[1][2] Its simple architecture, consisting of a phenyl ring connected to an amino group by a two-carbon chain, allows for extensive functionalization, leading to a diverse range of pharmacological activities.[2] These derivatives are known to interact with a multitude of biological targets, including monoamine transporters (for dopamine, norepinephrine, and serotonin), serotonin receptors (e.g., 5-HT2A), and adrenergic receptors.[1][3][4]

Substitution on the phenyl ring plays a critical role in defining the potency, selectivity, and overall pharmacological profile of phenethylamine derivatives. Alkoxy groups, in particular, have been shown to significantly influence receptor binding and functional activity.[5][6] While extensive research has been conducted on derivatives with methoxy or methylenedioxy substitutions, the pharmacophore of phenethylamines bearing longer alkoxy chains, such as a butoxy group, remains a less explored yet promising area of investigation.

The introduction of a butoxy group at the 3-position of the phenethylamine core is anticipated to confer unique properties. The increased lipophilicity imparted by the butyl chain can enhance membrane permeability and potentially influence the binding affinity and selectivity for various receptor subtypes. This guide will specifically focus on elucidating the pharmacophoric features of 3-butoxy phenethylamine derivatives, providing a foundational understanding for their future development.

Synthesis of 3-Butoxy Phenethylamine Derivatives: A Self-Validating Protocol

The synthesis of 3-butoxy phenethylamine derivatives can be reliably achieved through a multi-step process commencing with a commercially available starting material, 3-hydroxyphenethylamine, or by building the phenethylamine skeleton from a butoxy-substituted aromatic precursor. The following protocol outlines a robust and reproducible synthetic route, with each step designed to ensure high yield and purity of the final product.

Experimental Protocol: Synthesis of 3-Butoxy-β-phenethylamine

This protocol details the synthesis starting from 3-butoxybenzaldehyde, followed by a Henry reaction and subsequent reduction.

Step 1: Williamson Ether Synthesis to form 3-Butoxybenzaldehyde (if starting from 3-hydroxybenzaldehyde)

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Add 1-bromobutane (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl acetate gradient) to obtain pure 3-butoxybenzaldehyde.

Step 2: Henry Reaction (Nitrostyrene Formation)

  • Dissolve 3-butoxybenzaldehyde (1.0 eq) and nitromethane (1.5 eq) in glacial acetic acid.

  • Add ammonium acetate (1.0 eq) as a catalyst.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated yellow solid, 1-(3-butoxyphenyl)-2-nitroethene, is collected by filtration, washed with water, and dried.

Step 3: Reduction of the Nitrostyrene to the Phenethylamine

  • In a round-bottom flask, suspend lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(3-butoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 3-butoxy-β-phenethylamine.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Pharmacophore Modeling and Structure-Activity Relationships (SAR)

The pharmacophore of a molecule defines the essential spatial arrangement of features that are necessary for its biological activity. For 3-butoxy phenethylamine derivatives, the key pharmacophoric elements are the aromatic ring, the ethylamine side chain, and the 3-butoxy substituent.

Key Pharmacophoric Features

A general pharmacophore model for phenethylamine derivatives includes:

  • An Aromatic Ring: This feature is crucial for π-π stacking and hydrophobic interactions within the receptor binding pocket.

  • A Basic Amine Group: The protonated amine at physiological pH forms a critical ionic bond with an acidic residue (e.g., aspartate) in the target receptor.

  • A Hydrophobic Moiety: The butoxy group at the 3-position significantly contributes to the overall lipophilicity of the molecule. This can enhance binding to hydrophobic subpockets within the receptor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-butoxy phenethylamines is limited, we can extrapolate from studies on related alkoxy-substituted compounds.

  • Influence of the Alkoxy Chain Length: Studies on 4-alkoxy-substituted phenethylamines have shown that increasing the length of the alkoxy chain generally leads to an increased affinity for 5-HT2A and 5-HT2C receptors.[5] This is attributed to the increased lipophilicity, which can enhance binding to hydrophobic regions of the receptor. It is plausible that a similar trend would be observed for 3-butoxy derivatives.

  • Positional Isomerism: The position of the alkoxy group on the phenyl ring is critical for activity. For instance, the 2,4,5-trisubstitution pattern is often associated with potent psychedelic activity.[5] The placement of the butoxy group at the 3-position will likely result in a distinct pharmacological profile compared to its 2- or 4-isomers, potentially altering its selectivity for different monoamine transporters and receptors.

  • Interaction with Monoamine Transporters: The phenethylamine scaffold is a well-known inhibitor of monoamine transporters.[3][4] The bulky butoxy group at the 3-position may influence the interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The increased steric bulk could potentially decrease affinity for some transporters while enhancing it for others, depending on the topography of the binding site.

Computational Docking and Molecular Modeling

To further investigate the binding mode of 3-butoxy phenethylamine derivatives, computational docking studies can be employed. These in-silico methods predict the preferred orientation of a ligand within the binding site of a target protein and estimate the binding affinity.

Workflow for Computational Docking:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Obtain Receptor Structure (e.g., PDB ID: 2D0T for IDO-1) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligand Prepare Ligand Structure (3-butoxy phenethylamine) EnergyMin Energy Minimization (e.g., MMFF94) Ligand->EnergyMin EnergyMin->Grid Dock Perform Docking (e.g., AutoDock Vina) Grid->Dock Scoring Analyze Binding Poses and Scoring Functions Dock->Scoring Interaction Visualize Ligand-Receptor Interactions Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.[7]

By docking 3-butoxy phenethylamine into the crystal structures of various target receptors (e.g., 5-HT2A, DAT), researchers can gain insights into the specific interactions that govern binding and selectivity. This information is invaluable for the rational design of new derivatives with improved pharmacological properties.

Analytical Characterization

The unequivocal identification and purity assessment of synthesized 3-butoxy phenethylamine derivatives are critical for reliable biological evaluation. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum will show characteristic signals for the aromatic protons, the ethylamine side chain, and the butoxy group. The integration of these signals confirms the proton count in different parts of the molecule. 13C NMR provides information on the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[8] Fragmentation patterns observed in the mass spectrum can provide further structural information.[9][10]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid) is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like phenethylamines.[10] The compound is often derivatized (e.g., with a trimethylsilyl group) to improve its volatility and chromatographic behavior.[11]

Table 1: Expected Analytical Data for 3-Butoxy-β-phenethylamine

Analytical TechniqueExpected Results
1H NMR Signals corresponding to aromatic protons (approx. 6.7-7.2 ppm), the -OCH2- of the butoxy group (approx. 3.9-4.1 ppm), the ethylamine CH2CH2 protons (approx. 2.7-3.1 ppm), and the aliphatic protons of the butoxy chain (approx. 0.9-1.8 ppm).
13C NMR Signals for the aromatic carbons, the ethylamine carbons, and the four distinct carbons of the butoxy group.
HRMS (ESI+) A prominent [M+H]+ ion corresponding to the exact mass of the protonated molecule.
HPLC A single major peak indicating high purity (ideally >98%).

Biological Evaluation: In Vitro Assays

To characterize the pharmacological profile of 3-butoxy phenethylamine derivatives, a panel of in vitro assays should be conducted to determine their affinity and functional activity at various biological targets.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor

  • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (3-butoxy phenethylamine derivative).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target. This determines whether the compound is an agonist, antagonist, or inverse agonist.

Experimental Protocol: Dopamine Reuptake Inhibition Assay

  • Culture cells stably expressing the human dopamine transporter (DAT).

  • Pre-incubate the cells with varying concentrations of the 3-butoxy phenethylamine derivative.

  • Add a known concentration of [3H]dopamine to the cells and incubate for a short period.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • The IC50 value for dopamine reuptake inhibition is determined from the dose-response curve.[12][13]

G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Measurement cluster_3 Data Analysis Cells DAT-expressing cells Incubate Incubate Cells with Compound and [3H]Dopamine Cells->Incubate Compound 3-Butoxy Phenethylamine Compound->Incubate Radioligand [3H]Dopamine Radioligand->Incubate Wash Wash to Remove Unbound Radioligand Incubate->Wash Lyse Lyse Cells Wash->Lyse Scintillation Measure Radioactivity Lyse->Scintillation IC50 Calculate IC50 Scintillation->IC50

Caption: Workflow for a dopamine reuptake inhibition assay.

Conclusion and Future Directions

The 3-butoxy phenethylamine scaffold represents a promising area for the development of novel neuropharmacological agents. The introduction of the butoxy group at the 3-position is expected to significantly influence the pharmacophore, leading to unique receptor binding affinities, selectivities, and functional activities. This guide has provided a comprehensive overview of the synthesis, SAR, analytical characterization, and biological evaluation of these derivatives.

Future research should focus on the systematic exploration of the SAR of 3-alkoxy phenethylamines to further delineate the role of the alkoxy chain length and position. In vivo studies will be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds, including their metabolic stability and central nervous system penetration. The insights gained from such studies will be instrumental in the rational design and development of the next generation of phenethylamine-based therapeutics.

References

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  • Kundu, A., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 465–474. [Link]

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  • Grieff, M., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]

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  • Wang, Y. F., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1488. [Link]

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Protocols & Analytical Methods

Method

Using 1-(3-Butoxyphenyl)ethanamine as a chiral building block

Abstract This technical guide details the utility of 1-(3-Butoxyphenyl)ethanamine (CAS: 925180-09-2) as a versatile chiral building block in pharmaceutical development.[1] Belonging to the -methylbenzylamine class, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 1-(3-Butoxyphenyl)ethanamine (CAS: 925180-09-2) as a versatile chiral building block in pharmaceutical development.[1] Belonging to the


-methylbenzylamine class, this scaffold offers a unique combination of the "magic methyl" effect for conformational restriction and a lipophilic butoxy tail for hydrophobic pocket occupancy. This document provides validated protocols for its Enzymatic Kinetic Resolution (EKR)  to obtain high enantiomeric excess (

) and outlines its application in synthesizing chiral amides and resolving acidic racemates.

Introduction: The Lipophilic Chiral Amine Scaffold

In modern drug discovery, the transition from achiral to chiral intermediates is a critical step in improving potency and selectivity. 1-(3-Butoxyphenyl)ethanamine represents a strategic evolution of the standard 1-phenylethylamine scaffold.[1]

Key Structural Advantages:

  • Chiral Center (

    
    -Methyl):  The methyl group adjacent to the amine creates a chiral center that restricts bond rotation, often locking the molecule into a bioactive conformation.
    
  • 3-Butoxy Substituent: Unlike the unsubstituted phenyl ring, the 3-butoxy group adds significant lipophilicity (

    
    ) and steric bulk. This allows the moiety to probe hydrophobic pockets in GPCRs and kinase targets (e.g., similar to the binding modes observed in lapatinib or gefitinib intermediates).
    
  • Electronic Effect: The alkoxy group is an electron-donating group (EDG) by resonance, increasing the nucleophilicity of the amine, which facilitates rapid coupling reactions (amide bond formation, reductive amination).

Synthesis & Access: Obtaining Enantiopure Material

While the racemic compound is easily accessible via reductive amination of 3-butoxyacetophenone, pharmaceutical applications require high optical purity. We recommend Enzymatic Kinetic Resolution (EKR) over classical crystallization for this substrate due to higher yield consistency and green chemistry metrics.

Comparative Analysis of Resolution Methods
FeatureEnzymatic Kinetic Resolution (EKR)Classical Salt Crystallization
Resolving Agent Lipase B (Candida antarctica)(L)-Tartaric Acid or (S)-Mandelic Acid
Selectivity (

-value)
Typically

(High)
Variable (Requires screening)
Max Theoretical Yield 50% (for one enantiomer)50% (for one enantiomer)
Scalability Linear (Flow chemistry compatible)Non-linear (Solubility dependent)
Green Metric High (Reusable catalyst, mild temp)Low (Large solvent volumes)

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate (S)-1-(3-Butoxyphenyl)ethanamine and (R)-N-(1-(3-Butoxyphenyl)ethyl)acetamide from the racemate. Principle: Candida antarctica Lipase B (CAL-B) displays high (


)-selectivity for primary amines.[1] It catalyzes the acylation of the (

)-amine, leaving the (

)-amine unreacted.
Materials
  • Substrate: Racemic 1-(3-Butoxyphenyl)ethanamine (

    
    ).
    
  • Enzyme: Novozym® 435 (Immobilized CAL-B),

    
    .
    
  • Acyl Donor: Isopropyl Acetate (also serves as solvent) or Ethyl Acetate (

    
    ) in MTBE.
    
  • Solvent: MTBE (Methyl tert-butyl ether) - preferred for ease of workup.[1]

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve

      
       of racemic amine in 
      
      
      
      of MTBE.
    • Add

      
       (
      
      
      
      ) of Isopropyl Acetate.
    • Add

      
       of Novozym® 435 beads.
      
  • Incubation:

    • Incubate in an orbital shaker at

      
       and 
      
      
      
      .
    • Note: Do not exceed

      
       to prevent non-enzymatic background acylation.
      
  • Monitoring:

    • Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).[1]

    • Stop reaction when conversion reaches exactly 50% (typically 12–24 hours).

  • Workup (Self-Validating Separation):

    • Filter off the enzyme beads (can be washed with MTBE and reused).

    • Acid Extraction: Transfer the filtrate (containing (

      
      )-amine and (
      
      
      
      )-amide) to a separatory funnel.
    • Add

      
       of 
      
      
      
      . Shake vigorously.
    • Phase Separation:

      • Organic Layer: Contains the (R)-Amide (neutral).

      • Aqueous Layer: Contains the (S)-Amine (protonated salt).

  • Isolation:

    • Organic Layer:[1][2] Dry over

      
      , filter, and evaporate to yield (R)-acetamide. Hydrolysis (
      
      
      
      , reflux) yields (R)-amine if desired.
    • Aqueous Layer:[1] Basify with

      
       to 
      
      
      
      . Extract with DCM (
      
      
      ).[3] Dry and evaporate to yield pure (S)-1-(3-Butoxyphenyl)ethanamine .[1]

Visualization: Biocatalytic Workflow

The following diagram illustrates the logic flow for the Enzymatic Resolution protocol, highlighting the separation mechanism.

EKR_Workflow Racemate Racemic 1-(3-Butoxyphenyl)ethanamine Reaction Selective Acylation (30°C, MTBE) Racemate->Reaction Enzyme CAL-B Lipase (Novozym 435) Enzyme->Reaction AcylDonor Isopropyl Acetate (Acyl Donor) AcylDonor->Reaction Mixture Mixture: (S)-Amine + (R)-Amide Reaction->Mixture AcidWash Acid Extraction (1M HCl) Mixture->AcidWash OrgLayer Organic Phase (Neutral) AcidWash->OrgLayer Extracts Amide AqLayer Aqueous Phase (Protonated) AcidWash->AqLayer Extracts Amine Salt RAmide (R)-Amide (>99% ee) OrgLayer->RAmide Evaporation SAmine (S)-Amine (>99% ee) AqLayer->SAmine Basify (NaOH) + Extraction

Figure 1: Workflow for the Lipase-catalyzed Kinetic Resolution of 1-(3-Butoxyphenyl)ethanamine.

Protocol B: Application as a Chiral Resolving Agent

(S)-1-(3-Butoxyphenyl)ethanamine can be used to resolve racemic carboxylic acids (e.g., Ibuprofen analogs, N-protected amino acids).[1] The butoxy group enhances solubility differences between diastereomeric salts in non-polar solvents.

Procedure
  • Stoichiometry: Mix

    
     of Racemic Acid with 
    
    
    
    of (S)-1-(3-Butoxyphenyl)ethanamine in hot Ethanol (
    
    
    ).
  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. The less soluble diastereomeric salt will crystallize.

  • Filtration: Filter the crystals.

  • Liberation: Suspend crystals in water, acidify with

    
    , and extract the resolved acid with Ethyl Acetate. Recover the chiral amine from the aqueous layer by basification (recycling).
    

Strategic Decision Matrix: Synthesis vs. Resolution

When to use this building block? Use the decision tree below to determine the optimal pathway for your drug development campaign.

Decision_Tree Start Need Chiral 1-(3-Butoxyphenyl)ethanamine? Scale Scale of Synthesis? Start->Scale SmallScale < 100g (Discovery) Scale->SmallScale LargeScale > 1kg (Process Dev) Scale->LargeScale Method1 USE PROTOCOL A (Enzymatic Resolution) High ee, Fast SmallScale->Method1 Speed Priority Cost Cost Sensitivity? LargeScale->Cost Method2 USE CLASSICAL RESOLUTION (Tartaric Acid) Lower Cost, Slower Cost->Method2 High Sensitivity Method3 ASYMMETRIC SYNTHESIS (Ellman Auxillary or Transaminase) Cost->Method3 Low Sensitivity (High Purity Req)

Figure 2: Decision Matrix for selecting the synthesis pathway based on scale and cost constraints.

References

  • Enzymatic Resolution of Amines: Paetzold, J., & Bäckvall, J. E. (2005).[4] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society.[4][5]

  • Lipase Specificity (Kazlauskas Rule): Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[1][6] Tetrahedron: Asymmetry.

  • Compound Data: PubChem Entry for 1-(3-Butoxyphenyl)ethanamine.[1]

  • Chiral Building Blocks in Drug Discovery: Enamine Chiral Building Blocks Collection.

  • General Protocol for Amine Resolution: Sigma-Aldrich Technical Bulletin: Enzymatic Resolution.

Sources

Application

Application Note: Scalable Synthesis Routes for 3-Alkoxy Substituted Phenethylamines

Executive Summary The 3-alkoxy phenethylamine scaffold is a pharmacophore of significant interest in neuropsychiatry and metabolic disease research. While laboratory-scale synthesis often utilizes Lithium Aluminum Hydrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-alkoxy phenethylamine scaffold is a pharmacophore of significant interest in neuropsychiatry and metabolic disease research. While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LAH) reduction of nitrostyrenes, this route poses severe safety and cost risks at kilogram scale. This Application Note details a scalable, robust, and chemically defined workflow for synthesizing 3-alkoxy substituted phenethylamines (e.g., 3-methoxyphenethylamine, 3,4,5-trimethoxyphenethylamine).

We prioritize a Henry Reaction (Nitroaldol) followed by Catalytic Hydrogenation over heterogeneous palladium. This route minimizes hazardous waste, eliminates stoichiometric metal hydrides, and ensures high regioselectivity.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the benzaldehyde precursor and the efficiency of the nitro-reduction. Unlike the Cyanohydrin route (which involves toxic cyanides) or the Curtius rearrangement (involving azides), the Nitroaldol route offers the best balance of atom economy and safety profile.

Strategic Logic Diagram

Retrosynthesis Target 3-Alkoxy Phenethylamine (Target Molecule) Nitrostyrene β-Nitrostyrene Intermediate Target->Nitrostyrene Reduction (H2, Pd/C, H+) Aldehyde 3-Alkoxy Benzaldehyde Nitrostyrene->Aldehyde Henry Rxn (MeNO2, NH4OAc) Precursor 3-Hydroxy Benzaldehyde + Alkylating Agent (R-X) Aldehyde->Precursor O-Alkylation (PTC conditions)

Figure 1: Retrosynthetic disconnection showing the linear assembly from commodity phenols.

Protocol A: Precursor Synthesis (O-Alkylation)

Objective: Synthesis of 3-alkoxybenzaldehyde from 3-hydroxybenzaldehyde. Scope: Applicable for methoxy, ethoxy, and benzyloxy substitutions.

While many 3-alkoxy aldehydes are commercially available, cost significantly increases with scale. In-house alkylation using Phase Transfer Catalysis (PTC) is the most economical route.

Mechanism & Causality

We utilize a biphasic system (Toluene/Water) with a quaternary ammonium salt (TBAB). The PTC transports the phenoxide anion into the organic phase, where it reacts rapidly with the alkylating agent (Dimethyl Sulfate or Alkyl Halide). This avoids anhydrous conditions and suppresses side reactions.[1]

Step-by-Step Protocol
  • Charge: To a jacketed reactor, add 3-hydroxybenzaldehyde (1.0 equiv) and Toluene (5 vol).

  • Base Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) followed by 30% NaOH solution (1.5 equiv). Stir vigorously.

    • Critical Control: Ensure agitation rate is sufficient to create a fine emulsion.

  • Alkylation: Add Dimethyl Sulfate (1.2 equiv) or Alkyl Bromide dropwise while maintaining temperature at 40-50°C.

    • Safety: Dimethyl sulfate is highly toxic. Use closed systems and scrubbers.

  • Monitor: Reaction is typically complete in 2-4 hours (HPLC < 1% starting material).

  • Workup: Separate phases. Wash organic layer with 1M NaOH (to remove unreacted phenol) then Water.

  • Purification (Self-Validating Step):

    • If purity < 98%, perform a Bisulfite Wash . Add saturated NaHSO3 solution.[2] The aldehyde forms a solid adduct.[3] Filter, wash with ether, and regenerate the aldehyde with base (Na2CO3). This guarantees removal of non-aldehyde impurities.

Protocol B: The Henry Reaction (Nitrostyrene Formation)

Objective: Condensation of 3-alkoxybenzaldehyde with nitromethane. Challenge: Controlling the equilibrium to favor the nitrostyrene (dehydrated product) and preventing polymerization.

Optimized Conditions: Ammonium Acetate/Acetic Acid

While solvent-free microwave methods exist, they are not scalable. The most robust industrial method uses ammonium acetate as a catalyst in acetic acid or an alcohol buffer.

Step-by-Step Protocol
  • Setup: Equip a reactor with a reflux condenser and overhead stirring.

  • Reagents: Charge 3-alkoxybenzaldehyde (1.0 equiv) and Ammonium Acetate (0.4 equiv).

  • Solvent: Add Nitromethane (5-10 equiv).

    • Note: At large scale, using Nitromethane as the sole solvent is hazardous (explosive potential). A safer alternative is using Ethanol as the solvent with 1.5 equiv of Nitromethane.

  • Reaction: Heat to mild reflux (80°C) for 2-4 hours.

    • Visual Cue: The solution will darken to yellow/orange as the conjugated system forms.

  • Crystallization: Cool the mixture slowly to 0°C. The nitrostyrene product typically crystallizes out.

  • Filtration: Filter the yellow needles. Wash with cold methanol.

  • Drying: Vacuum dry at <40°C.

    • Stability Alert: Nitrostyrenes are heat-sensitive. Do not overheat during drying to prevent polymerization.

Protocol C: Catalytic Reduction (Scale-Up)

Objective: Reduction of the alkene and nitro group to the primary amine. Critical Issue: Dimerization. During reduction, the intermediate imine can react with the formed amine to produce secondary amines (dimers).

Solution: Conducting the hydrogenation in acidic media (HCl/EtOH) or Acetic Acid protonates the amine as it forms, rendering it non-nucleophilic and preventing dimer formation.

Reaction Pathway Diagram[4]

Reduction cluster_prevention Prevention Strategy Nitro Nitrostyrene Imine Imine Intermediate Nitro->Imine H2, Pd/C Amine Phenethylamine (Free Base) Imine->Amine H2, Pd/C Dimer Dimer Impurity (Secondary Amine) Imine->Dimer + Amine (Side Rxn) Acid Add HCl/AcOH (Protonates Amine) Acid->Amine

Figure 2: Reduction pathway highlighting the dimerization side-reaction and its mitigation via acid.

Step-by-Step Protocol
  • Vessel: Use a high-pressure hydrogenation reactor (Hastelloy or Glass-lined).

  • Catalyst Loading: Charge 10% Pd/C (5 wt% loading relative to substrate).

    • Note: Wet catalyst (50% H2O) is preferred to minimize ignition risk.

  • Solvent System: Dissolve the Nitrostyrene in Glacial Acetic Acid (10 vol) containing Concentrated H2SO4 (1.1 equiv) or Ethanolic HCl .

    • Why Acid? As explained above, this is critical for selectivity.

  • Hydrogenation: Purge with N2, then H2. Pressurize to 30-50 psi (2-3 bar) . Stir vigorously at RT to 40°C.

    • Exotherm: The reduction is highly exothermic. Control temperature via jacket cooling.

  • Completion: Monitor H2 uptake. Reaction stops when theoretical uptake is reached.

  • Workup:

    • Filter catalyst over Celite (Keep wet! Pyrophoric hazard).

    • Concentrate the filtrate.

    • Basify with NaOH to pH 12.[2]

    • Extract the free base amine into Dichloromethane (DCM) or Toluene .

Protocol D: Salt Formation & Purification[5][6]

The free base phenethylamines are oils and prone to oxidation (absorbing CO2 from air). The Hydrochloride salt is the standard stable form.

  • Drying: Dry the organic extract (from Protocol C) over anhydrous MgSO4.

  • Precipitation: Cool the solution to 0-5°C.

  • Acidification: Slowly bubble anhydrous HCl gas or add HCl in Isopropanol until pH is acidic (~pH 2).

  • Crystallization: The salt will precipitate as a white solid.

    • Solvent Tuning: If oiling occurs, add Diethyl Ether or Acetone to induce crystallization.

  • Recrystallization: Dissolve crude salt in minimum hot Isopropanol/Methanol . Cool slowly.

    • Purity Check: Target HPLC purity >99.5%.

Data Summary & Comparison

ParameterHenry + LAH (Lab Scale)Henry + H2/Pd-C (Process Scale)
Safety Profile High Risk (Pyrophoric, violent quench)Managed Risk (Flammable gas, catalyst handling)
Cost High (LAH is expensive)Low (H2 is cheap, Catalyst recyclable)
Atom Economy Poor (Aluminum salts waste)Excellent (Water is byproduct)
Scalability Difficult >100gLinear scale-up to >100kg
Impurity Profile Al-complexes, incomplete reductionDimers (controlled by pH)

References

  • Shulgin, A. T., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Foundational synthesis of 3,4,5-trimethoxyphenethylamine).[5] Link

  • Kohno, M., Sasao, S., & Murahashi, S. I. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254. (Key reference for Pd/C hydrogenation in acidic media). Link

  • Kabalka, G. W., & Varma, R. S. (1987). The reduction of nitro- and nitroso-compounds by borane-ammonia complex. Comprehensive Organic Synthesis.
  • Air Water Inc. (2012). Process for producing 3-alkoxy-4-hydroxybenzaldehyde. US Patent Application.
  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. (Protocol for aldehyde purification).[2][6][7] Link

Disclaimer: This document is for educational and research and development purposes only. The synthesis of certain phenethylamines may be regulated or restricted in various jurisdictions (e.g., Mescaline is Schedule I in the USA). It is the responsibility of the user to verify compliance with all local, state, and federal laws before proceeding.

Sources

Method

Application Note: Storage and Handling Protocols for Hygroscopic Amine Derivatives

Abstract Hygroscopic amine derivatives are ubiquitous in pharmaceutical synthesis yet notoriously difficult to handle due to their high affinity for atmospheric moisture and carbon dioxide. Improper storage leads to tite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hygroscopic amine derivatives are ubiquitous in pharmaceutical synthesis yet notoriously difficult to handle due to their high affinity for atmospheric moisture and carbon dioxide. Improper storage leads to titer degradation, stoichiometry errors, and the formation of carbamate impurities that can arrest downstream catalysis. This guide provides a self-validating framework for the storage, handling, and remediation of these sensitive reagents, synthesizing mechanistic insights with field-proven protocols.

Introduction: The degradation Mechanism

To preserve amine integrity, one must understand the failure mode. The "wetness" of an amine is rarely just water; it is often a complex mixture of hydrated species and carbamate salts.

The Hygroscopic-Carbamate Cycle

Primary and secondary amines possess a lone pair of electrons on the nitrogen atom, making them nucleophilic. In the presence of air, two parallel degradation pathways occur:

  • Hygroscopic Hydration: The amine forms hydrogen bonds with atmospheric water vapor.

  • Carbamate Formation: The hydrated amine reacts with atmospheric

    
    .[1] This is an exothermic reaction where the amine attacks 
    
    
    
    to form a carbamic acid, which instantly reacts with a second equivalent of amine to form an ammonium carbamate salt.

Key Insight: A "wet" amine often appears as a solid crust on the bottle cap. This is not frozen water; it is likely the thermodynamically stable carbamate salt, which is often insoluble in the parent liquid amine.

Visualization of Degradation

The following diagram illustrates the cascade from a pure amine to a contaminated salt mixture.

AmineDegradation PureAmine Pure Amine (R-NH2) Hydrate H-Bonded Hydrate (R-NH2 · H2O) PureAmine->Hydrate + H2O (Fast) CarbamicAcid Carbamic Acid (Intermediate) PureAmine->CarbamicAcid + CO2 Atmosphere Atmosphere (H2O + CO2) CarbamateSalt Ammonium Carbamate Salt (R-NH-COO⁻ ⁺NH3-R) Hydrate->CarbamateSalt Accelerated by H2O CarbamicAcid->CarbamateSalt + R-NH2 (Instant)

Figure 1: The degradation cascade of primary amines upon exposure to air. Note that water often catalyzes the uptake of CO2.

Material Characterization & Validation

Before using a stored amine, you must validate its purity. Standard techniques often fail; for example, carbamate salts can thermally decompose back to amine and


 in a heated GC injector, giving a false "pure" signal.
Modified Karl Fischer (KF) Titration

Standard KF reagents are buffered to pH 5-7. Basic amines can shift the pH > 8, causing the iodine to undergo a side reaction (Bunsen reaction), leading to false high water readings or vanishing endpoints.

Protocol: Buffered KF Analysis

  • Reagent Selection: Use a one-component KF reagent specifically designed for amines (often labeled "KF-Amine").

  • Buffering: If specific reagents are unavailable, add Salicylic Acid or Benzoic Acid to the titration vessel (methanol solvent) before adding the sample.

    • Ratio: Add enough acid to neutralize the estimated base equivalents of the sample injection.

  • Execution:

    • Pre-titrate the solvent to dryness.[2][3]

    • Inject the amine sample through a septum (do not open the cell).

    • Pass Criteria: Stable endpoint drift < 20 µg H2O/min.

NMR Validation
  • 
    -NMR:  Look for broadening of the N-H peak. Pure amines usually have sharp N-H singlets (concentration dependent). Carbamates often show complex splitting or broad humps downfield.
    
  • 
    -NMR:  The diagnostic signal for a carbamate carbonyl carbon appears around 155–165 ppm .
    

Storage Protocols

Proper storage is a function of container material, atmosphere, and desiccant choice.[4][5][6]

Container Compatibility Table
MaterialSuitabilityNotes
Borosilicate Glass High Ideal for most amines. Use amber glass for light-sensitive aromatic amines (e.g., anilines).
HDPE Plastic Medium Acceptable for short-term. Permeable to

over long periods (months).
PTFE (Teflon) High Excellent chemical resistance. Best for cap liners.
Rubber Septa Low Amines can leach plasticizers, turning the liquid yellow/brown. Use PTFE-faced septa only.
The Desiccant Strategy

Critical Warning: Never use acidic desiccants (e.g., Phosphorus Pentoxide


) or Silica Gel directly with amines, as they will react exothermically or irreversibly bind the amine.

Recommended Desiccants:

  • Potassium Hydroxide (KOH) Pellets: The gold standard. KOH is hygroscopic and reacts with

    
     to form carbonates, protecting the amine from both threats.
    
  • Molecular Sieves (3Å or 4Å): Effective for water, but they do not scavenge

    
    .
    
    • Activation: Heat to 300°C under vacuum for 12 hours before use.

    • Protocol: Add 10-20% w/v activated sieves directly to the amine liquid for static drying.

Handling Protocols: The "Air-Free" Chain

The moment an amine bottle is opened to air, degradation begins. Use the following decision tree to select the appropriate handling method.

HandlingDecision Start Start: Handling Hygroscopic Amine Quantity Required Quantity? Start->Quantity Small < 1.0 mL / 1.0 g Quantity->Small Small Scale Large > 1.0 mL / 1.0 g Quantity->Large Scale Up Precision High Precision Required? (Stoichiometry Critical) Small->Precision Glovebox Technique C: Glovebox Handling Large->Glovebox Best Practice Schlenk Technique D: Schlenk Line Transfer Large->Schlenk Alternative Syringe Technique A: Syringe Transfer (Inert Gas Blanket) Precision->Syringe No (Excess Reagent) WeighDiff Technique B: Weigh by Difference (Syringe) Precision->WeighDiff Yes

Figure 2: Decision matrix for selecting the appropriate handling technique based on scale and precision requirements.

Technique B: Weighing by Difference (The "Syringe" Method)

This is the most accurate method for handling liquid amines without a glovebox.

  • Purge a glass vial with Nitrogen/Argon and cap with a PTFE-faced septum.

  • Fill a syringe with the amine (slightly more than needed) and cap the needle with a rubber septum or stopcock.

  • Weigh the full syringe assembly on an analytical balance (

    
    ).
    
  • Inject the required amount into the reaction vessel.

  • Immediately recap the needle and weigh the syringe again (

    
    ).
    
  • Mass Added =

    
    .
    
    • Why: This accounts for any evaporation or residue left in the needle, which direct weighing does not.

Troubleshooting: Chemical Rescue of Degraded Amines

If an amine has absorbed significant water or formed a carbamate crust, do not discard it. It can often be purified chemically.

Protocol: Acid-Base "Wash" Purification This method relies on the fact that amines are basic, while neutral impurities and carbamates have different solubility profiles.

  • Dissolution: Dissolve the impure amine in a non-miscible organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Acid Extraction: Wash the organic layer with 1M HCl (or appropriate acid).

    • Mechanism:[1][7][8][9] The amine is protonated to form a water-soluble ammonium salt (

      
      ). Neutral impurities remain in the organic layer.
      
    • Carbamate Fate: Acid hydrolysis converts carbamates back to amine salts and releases

      
       gas (expect bubbling).
      
  • Separation: Keep the Aqueous Layer . Discard the organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or KOH until pH > 12.

    • Mechanism:[1][7][8][9] The ammonium salt is deprotonated, liberating the free amine, which forms an oil or precipitate.

  • Extraction: Extract the aqueous mixture 3x with fresh organic solvent (e.g., Dichloromethane).

  • Drying: Dry the combined organic extracts over Solid KOH pellets (removes water and residual

    
    ).
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (using a base-washed rotovap trap to prevent acid contamination).

  • Distillation (Optional): For ultra-high purity, distill the resulting oil over

    
    .
    

References

  • Mechanistic Insights into Carbamate Formation. Catalysis Science & Technology, Royal Society of Chemistry. [Link]

  • Purification of Oleylamine and Primary Amines. Chemistry of Materials, ACS Publications. [Link]

  • Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry, ACS. [Link]

  • Safe Handling of Hazardous Chemicals (Amines). National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(3-Butoxyphenyl)ethanamine

Executive Summary & Chemical Vulnerability Profile Compound: 1-(3-Butoxyphenyl)ethanamine Class: Primary Benzylic Amine / Alkoxy-substituted Phenethylamine This molecule presents a "perfect storm" for oxidative degradati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Profile

Compound: 1-(3-Butoxyphenyl)ethanamine Class: Primary Benzylic Amine / Alkoxy-substituted Phenethylamine

This molecule presents a "perfect storm" for oxidative degradation due to three synergistic structural features:

  • Primary Amine (

    
    ):  The nitrogen lone pair is a nucleophilic "magnet" for atmospheric 
    
    
    
    (forming carbamates) and is susceptible to
    
    
    -oxidation.
  • Benzylic Position: The carbon alpha to the amine is benzylic. The C-H bond here is weakened by the adjacent aromatic ring, making it prone to radical abstraction and subsequent oxidation to a ketone (acetophenone derivative).

  • Electron-Rich Ring: The meta-butoxy group (

    
    ) donates electron density to the ring, stabilizing benzylic radical intermediates and accelerating oxidative pathways compared to unsubstituted phenethylamines.
    

The Golden Rule: Store this compound as a hydrochloride salt whenever possible. The free base is kinetically unstable over long durations.

Core Storage Protocol: The "Gold Standard" Workflow

This protocol is designed to arrest the three primary degradation pathways:


-oxidation, Benzylic oxidation, and Carbamate formation.
Step-by-Step Preservation Workflow
  • Chemical Form Conversion (Critical):

    • Why: Protonating the amine (

      
      ) removes the lone pair's nucleophilicity, rendering it immune to 
      
      
      
      -oxidation and
      
      
      absorption.
    • Method: Dissolve free base in anhydrous diethyl ether or dioxane. Add 1.1 equivalents of

      
       in dioxane. Filter the white precipitate under inert gas.
      
  • Container Selection:

    • Material: Amber borosilicate glass (Type I).

    • Why: Blocks UV/Blue light (300–450 nm), which can photo-initiate radical formation at the benzylic position [1].

    • Seal: Teflon (PTFE) lined screw caps. Avoid rubber septa for long-term storage as they are permeable to

      
       and moisture over time.
      
  • Atmospheric Control:

    • Gas: Argon (Ar) is superior to Nitrogen (

      
      ).
      
    • Why: Argon is denser than air and forms a "blanket" over the solid/liquid, whereas Nitrogen mixes more easily with air if the seal is imperfect.

  • Thermal Management:

    • Temperature:

      
       (Standard Freezer).
      
    • Logic: According to the Arrhenius equation, reducing storage temperature from

      
       to 
      
      
      
      slows degradation reaction rates by approximately 20-30 fold [2].
Visual Workflow: Decision Tree for Storage

StorageProtocol Start Start: 1-(3-Butoxyphenyl)ethanamine Sample FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Salt HCl Salt (Solid) FormCheck->Salt Decision Intended Storage Duration? FreeBase->Decision Argon Flush Headspace with Argon Salt->Argon ShortTerm < 1 Week Decision->ShortTerm LongTerm > 1 Week Decision->LongTerm ShortTerm->Argon ActionConvert CRITICAL: Convert to HCl Salt LongTerm->ActionConvert ActionConvert->Salt Seal Seal: Amber Vial + Teflon Cap Argon->Seal Freeze Store at -20°C Seal->Freeze

Caption: Decision matrix for optimal storage. Note that long-term storage of the free base is explicitly discouraged.

Troubleshooting & Diagnostics (FAQ)

Q1: My clear liquid sample has turned yellow/orange. Is it ruined?

  • Diagnosis: This indicates partial oxidation. The yellow color typically comes from trace amounts of N-oxides or conjugated imines (Schiff bases) formed via benzylic oxidation [3].

  • Impact: Purity has likely dropped to 90-95%.

  • Solution: If >98% purity is required, perform an acid-base extraction.

    • Dissolve in dilute HCl (aqueous).

    • Wash with ethyl acetate (removes neutral oxidation byproducts like ketones).

    • Basify the aqueous layer with NaOH.

    • Extract back into dichloromethane.

Q2: There is a white crust forming around the cap of my vial.

  • Diagnosis: This is likely a carbamate salt formed by the reaction of the primary amine with atmospheric

    
    .
    
    • Reaction:

      
      
      
  • Prevention: This confirms the seal was not airtight. Switch to Parafilm-wrapped Teflon caps and use Argon backfill.

  • Fix: The carbamate is reversible.[1] Dissolving the crust in strong acid (HCl) or base (NaOH) will liberate the

    
     and regenerate the amine.
    

Q3: Can I store the free base in DMSO or Methanol?

  • Verdict: High Risk.

  • Reasoning: Nucleophilic amines can react with dissolved oxygen in these solvents more readily than in neat form. Furthermore, DMSO can act as a mild oxidant under certain conditions (Swern-type mechanisms) if activators are present. Always store "neat" (undiluted) if possible.

Comparative Stability Data

The following table summarizes the degradation profile of benzylic amines under varying conditions.

Storage ConditionChemical FormAtmosphereEst. Degradation Rate (%/month)Primary Degradant
Ambient (

)
Free BaseAir2.5 - 5.0% Carbamates,

-Oxides
Ambient (

)
Free BaseArgon0.5 - 1.0% Dimers (slow)
Fridge (

)
Free BaseAir0.5 - 1.0% Carbamates
Freezer (

)
Free BaseArgon< 0.1% Negligible
Freezer (

)
HCl Salt Air/Argon < 0.01% None (Stable for Years)

Mechanistic Insight: Degradation Pathways

Understanding how the molecule breaks down helps in preventing it. The diagram below illustrates the two major failure modes: Oxidative Deamination (Benzylic attack) and Carbamylation (Air attack).

DegradationPathways cluster_air Pathway A: CO2 Exposure (Air) cluster_ox Pathway B: Oxidation (Light/O2) Molecule 1-(3-Butoxyphenyl)ethanamine (Free Base) Carbamate Amine Carbamate Salt (White Solid Precipitate) Molecule->Carbamate Nucleophilic Attack Radical Benzylic Radical (Intermediate) Molecule->Radical H-Abstraction (hv or metal) CO2 + CO2 (Atmospheric) Peroxide Hydroperoxide Radical->Peroxide + O2 Ketone 1-(3-Butoxyphenyl)ethanone (Yellow Oil / Loss of Amine) Peroxide->Ketone Decomposition

Caption: Pathway A (Carbamate) is reversible; Pathway B (Oxidation to Ketone) is irreversible and destroys the molecule.

References

  • N-Oxidation Mechanisms

    • Source: "Oxidation of benzylic methylenes by recyclable N-hydroxyimide."[2] Royal Society of Chemistry, 2021.

    • Relevance: Details the radical mechanisms involved in benzylic oxid
  • Amine Storage & Stability

    • Source: "Amine Storage Conditions: Essential Guidelines for Safety.
    • Relevance: Establishes industry standards for temperature control and container m
  • Carbamate Formation

    • Source: "Thermal and Chemical Stability of Regenerable Solid Amine Sorbent for CO2 Capture." ACS Energy & Fuels, 2006.
    • Relevance: Provides the chemical basis for the reaction between primary amines and

      
       (carbamate formation).[3]
      
  • Chemical Properties (Data Source)

    • Source: "1-(3-Methoxyphenyl)ethanamine - PubChem Compound Summary.
    • Relevance: Structural analog data used to infer physical properties (boiling point, basicity) of the butoxy- homolog.

Sources

Optimization

Technical Support Center: 1-(3-Butoxyphenyl)ethanamine Salt Optimization

Current Status: Online | Role: Senior Application Scientist | Ticket ID: #SOL-592-BPE[1] Executive Summary You are encountering solubility or crystallization anomalies with 1-(3-Butoxyphenyl)ethanamine (3-BPE). This mole...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Role: Senior Application Scientist | Ticket ID: #SOL-592-BPE[1]

Executive Summary

You are encountering solubility or crystallization anomalies with 1-(3-Butoxyphenyl)ethanamine (3-BPE). This molecule presents a classic "amphiphilic challenge." It possesses a lipophilic tail (the 3-butoxy group) and a hydrophilic head (the primary ethylamine).

When you attempt to form salts (particularly HCl), you likely encounter oiling out (Liquid-Liquid Phase Separation) or gel formation rather than clean crystallization.[1] This guide addresses these specific physical-organic phenomena, moving beyond basic "mix and stir" protocols to thermodynamic control strategies.

Module 1: The "Oiling Out" Crisis

User Issue: "I added acid to my free base solution, but instead of crystals, a sticky gum/oil separated at the bottom."

The Mechanism

This is Liquid-Liquid Phase Separation (LLPS) .[2][3] The melting point of your salt in the solvent mixture is lower than the temperature at which saturation occurs. The butoxy chain increases the conformational flexibility of the molecule, suppressing the melting point and favoring the amorphous/oil phase over the rigid crystal lattice.

Troubleshooting Protocol: The "Temperature Cycling" Method

Do not simply cool the solution further; this increases viscosity and locks the oil state. You must thermodynamically favor the crystal lattice.

Step-by-Step Workflow:

  • Re-dissolution: Heat the mixture until the oil phase fully re-dissolves into the bulk solvent (forming a single clear phase).

  • Metastable Zone Entry: Cool slowly (0.5°C/min) until the solution is slightly supersaturated but before the oil reappears.

  • Seeding (Critical): Add seed crystals (0.1 wt%) of the desired form. If you lack seeds, scratch the glass surface to induce nucleation.[1]

  • Isothermal Aging: Hold the temperature constant for 1–2 hours. Allow the seeds to grow. This depletes supersaturation without triggering LLPS.

  • Slow Cooling: Ramp down temperature at 0.1–0.2°C/min.

Visual Logic: Oiling Out Decision Tree

OilingOut cluster_0 Cycle Protocol Start Problem: Salt Oils Out Check1 Is the Oil Miscible on Heating? Start->Check1 Action1 Add Polar Co-solvent (e.g., Methanol/Ethanol) Check1->Action1 No (Immiscible) Action2 Perform Temperature Cycling (Ostwald Ripening) Check1->Action2 Yes (Miscible) Action3 Change Counter-ion (Increase Lattice Energy) Action2->Action3 Fails Repeatedly Step1 Heat to Clear Point Action2->Step1 Step2 Cool to Cloud Point Step1->Step2 Step3 Seed & Hold Step2->Step3

Caption: Logical workflow for resolving Liquid-Liquid Phase Separation (LLPS) during salt formation.

Module 2: Counter-Ion Selection Strategy

User Issue: "My HCl salt is hygroscopic and difficult to handle. It turns into a paste in humid air."

The Science of Lattice Energy

The hydrochloride (HCl) salt is often the default choice, but for lipophilic amines like 3-BPE, the chloride ion is small and has high charge density. This often leads to a crystal lattice with high "free volume" or weak packing forces, making it prone to water uptake (hygroscopicity).[1]

Recommendation: Move to Bulky Organic Anions . Large, planar counter-ions can "fill" the space around the lipophilic butoxy group, creating a tighter, non-hygroscopic lattice via Van der Waals interactions and pi-stacking.[1]

Comparative Data: Recommended Counter-Ions
Counter-IonpKa (Acid)Rationale for 3-BPERisk Profile
Chloride (HCl) -7.0Avoid. High risk of hygroscopicity and oiling out due to low MP.High (Hygroscopic)
Fumarate 3.03Top Pick. Planar, dicarboxylic.[1] Often forms high-melting 2:1 or 1:1 salts.Low (Stable)
Tosylate -2.8Excellent. The aromatic ring stacks with the phenyl of 3-BPE. Increases lipophilicity but stabilizes lattice.Low (Crystalline)
Succinate 4.21Good. Similar to fumarate but more flexible. Good for solubility modulation.Medium
Tartrate 2.98Specialized. Use if you need to resolve the chiral center (if racemic).Medium (Solvates)

Technical Note: Ensure the


 (pKa of base - pKa of acid) is 

to ensure proton transfer. 3-BPE (primary amine) has a pKa

. All acids listed above satisfy the

rule [1].

Module 3: Aqueous Solubility & Gelling

User Issue: "The salt dissolves but forms a thick gel/viscous solution in water."

The "Soap" Effect

Your molecule is effectively a surfactant. The butoxy tail is hydrophobic, while the ammonium head is hydrophilic. At certain concentrations, it forms micelles or lyotropic liquid crystals (gels) rather than a true solution.[1]

Solution: Break the Structure
  • Ionic Strength: Add NaCl (0.9%) to the solution. The common ion effect can disrupt micelle formation, though it may decrease overall solubility.[1]

  • Cosolvents: Do not use pure water. Use 10–20% Propylene Glycol or Ethanol in water. This reduces the interfacial tension and prevents the hydrophobic tails from aggregating into gels.

  • Cyclodextrins: If this is for formulation, complexation with Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD) can sequester the butoxy tail, preventing gelling and enhancing true solubility [2].[1]

Module 4: Validated Experimental Protocol

Objective: Synthesis of 1-(3-Butoxyphenyl)ethanamine Fumarate (Targeting stable crystal).

  • Stoichiometry: Dissolve 10.0 g (1.0 eq) of 3-BPE free base in Isopropyl Acetate (IPAc) (50 mL).

    • Why IPAc? It is less polar than ethanol, discouraging solvate formation, but polar enough to dissolve the salt at high temps.[1]

  • Acid Addition: Dissolve 0.55 eq (if targeting 2:1 salt) or 1.05 eq (if targeting 1:1) of Fumaric Acid in hot Methanol (minimum volume).

  • Mixing: Add the acid solution to the base solution at 60°C .

  • Nucleation Control:

    • Cool to 50°C. Check for turbidity.

    • If clear: Add antisolvent (Heptane) dropwise until faint cloudiness persists.

    • If oily:[3][4][5][6] Reheat to 65°C, add 5 mL Ethanol, and cool slower.

  • Crystallization: Cool to 20°C over 4 hours (linear ramp). Stir at 20°C for 8 hours.

  • Isolation: Filter. Wash with 1:1 IPAc/Heptane. Dry under vacuum at 45°C.

Process Analytical Technology (PAT) Check
  • DSC (Differential Scanning Calorimetry): Look for a single sharp endotherm. A broad peak indicates amorphous content or solvates.

  • XRPD (X-Ray Powder Diffraction): Essential to confirm you have a crystalline salt and not a physical mixture of acid and base.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][7][8] (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • FDA/ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometric Profiling of 1-(3-Butoxyphenyl)ethanamine

Regioisomeric Differentiation and Fragmentation Dynamics[1] Executive Summary & Core Directive This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3-Butoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Regioisomeric Differentiation and Fragmentation Dynamics[1]

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3-Butoxyphenyl)ethanamine (also known as 3-butoxy-


-methylbenzylamine).[1] As a chiral building block and structural analog to bioactive phenethylamines, precise identification of this molecule against its regioisomers (ortho/para) and homologs is critical in drug development and forensic analysis.

Unlike standard spectral libraries that list peaks without context, this guide focuses on the mechanistic causality of fragmentation. We compare the target molecule against its most confounding alternatives—its regioisomers—and demonstrate why standard Electron Ionization (EI) is often insufficient for differentiation without specific derivatization protocols.

Molecular Profile and Structural Logic

To understand the fragmentation, we must first dissect the structural lability of the molecule.

FeatureStructureMS Implication
Core Skeleton 1-Phenylethanamine

-Cleavage:
The bond between the benzylic carbon and the aromatic ring is weak relative to the stability of the resulting nitrogen-containing ion.[1]
Substituent 3-Butoxy group (

)
Ether Rearrangement: Long alkyl chains on aryl ethers undergo McLafferty-like rearrangements (loss of alkene).[1]
Position Meta (3-position)Regio-Stability: Unlike ortho isomers, the meta position lacks proximity effects (e.g., H-bonding to the amine), making its spectrum strikingly similar to the para isomer.[1]

Molecular Formula:


Molecular Weight:  193.29 Da[1]

Fragmentation Dynamics (The "Deep Dive")[1]

In 70 eV Electron Ionization (EI), 1-(3-Butoxyphenyl)ethanamine exhibits a predictable yet complex breakdown. The spectrum is dominated by amine-driven cleavage, with secondary ions provided by the ether side chain.

Primary Pathway: The Nitrogen Rule & -Cleavage

The most dominant feature in the mass spectrum of any


-methylbenzylamine is the base peak at m/z 44 .
  • Mechanism: Ionization initially occurs at the nitrogen lone pair. The radical cation stabilizes by cleaving the bond

    
     to the nitrogen (the benzylic bond).
    
  • Result: The bulky aromatic group (3-butoxyphenyl radical) is lost.[1] The charge is retained on the small amine fragment.

  • Equation:

    
    
    
  • Diagnostic Value: While this confirms the substructure of an ethylamine side chain, it obliterates the aromatic substitution pattern, making it useless for distinguishing regioisomers.

Secondary Pathway: Ether Side-Chain Dynamics

The butoxy group provides the "fingerprint" ions that distinguish this molecule from non-ether analogs.

  • Butene Loss (McLafferty-like Rearrangement): The butyl chain possesses

    
    -hydrogens.[1] Through a six-membered transition state, the radical cation can eliminate a neutral butene molecule (
    
    
    
    , 56 Da).[1]
    • Transition:

      
      .
      
    • Structure: The resulting ion is the radical cation of 1-(3-hydroxyphenyl)ethanamine (a phenol analog).[1]

  • Alkyl Radical Loss: Direct cleavage of the O-C bond results in the loss of a butyl radical (

    
    , 57 Da), yielding an ion at 
    
    
    
    .

Comparative Analysis: The Regioisomer Challenge

Differentiation between the 3-butoxy (meta) , 4-butoxy (para) , and 2-butoxy (ortho) isomers is the primary analytical challenge.[1]

Comparison Table: EI-MS Profile
FeatureMeta (Target) Para (Alternative) Ortho (Alternative)
Base Peak

44 (100%)

44 (100%)

44 (100%)
Molecular Ion (

)
193 (Weak)193 (Weak)193 (Very Weak)
Ortho Effect AbsentAbsentPresent: Loss of

or

is often enhanced due to proximity of the alkoxy oxygen to the amine hydrogens.[1]
Differentiation Difficulty N/AHigh: Spectrum is virtually identical to Meta.Medium: Subtle intensity differences in high-mass ions.[1]
The Solution: Derivatization

Since the native spectra are dominated by the non-specific


 44 ion, chemical derivatization  is required to increase the molecular weight and induce fragmentation that retains the aromatic ring.

Recommended Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2]

  • Mechanism: Converts the amine to a perfluoroamide.

  • Effect: Weakens the

    
    -cleavage tendency slightly and increases the mass of the nitrogen fragment. More importantly, it often enhances the visibility of the molecular ion and allows for distinct retention times in GC.
    

Visualization: Fragmentation Pathways[1]

The following diagram illustrates the competitive fragmentation pathways for 1-(3-Butoxyphenyl)ethanamine.

Fragmentation M Molecular Ion (M+) m/z 193 [C12H19NO]+. BasePeak Base Peak m/z 44 [C2H6N]+ (Iminium) M->BasePeak Alpha-Cleavage (Loss of Ar) NeutralAr Neutral Radical (3-Butoxyphenyl) M->NeutralAr PhenolIon Phenol Analog Radical m/z 137 [M - C4H8]+. M->PhenolIon McLafferty-like Rearrangement Butene Neutral Butene (C4H8) M->Butene M_15 [M - CH3]+ m/z 178 M->M_15 Loss of Methyl

Caption: Competitive fragmentation pathways of 1-(3-Butoxyphenyl)ethanamine under 70 eV EI conditions. The red path indicates the dominant alpha-cleavage.

Experimental Protocols

To replicate these findings and ensure differentiation from isomers, follow this self-validating protocol.

Standard GC-MS Conditions
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[1]

  • Column: DB-5ms or equivalent (30m

    
     0.25mm, 0.25µm film).[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold for 5 min.

  • Ion Source: EI, 70 eV, 230°C.

Derivatization Protocol (Differentiation Step)

Use this if distinguishing meta from para is critical.[1]

  • Aliquot: Take 50 µL of sample (1 mg/mL in ethyl acetate).

  • Reagent: Add 50 µL of PFPA (Pentafluoropropionic anhydride).

  • Incubation: Heat at 60°C for 20 minutes.

  • Dry: Evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Dissolve in 100 µL ethyl acetate.

  • Analyze: The derivatized meta isomer will exhibit a distinct retention time and a shift in the fragmentation pattern (Base peak shifts from

    
     44 to the perfluoro-amide fragment).
    

References

  • NIST Mass Spectral Library. (2025).[1] Phenethylamine, TMS derivative Mass Spectrum.[3] National Institute of Standards and Technology. Retrieved from [Link][1]

  • Awad, T., Clark, C. R., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]

  • Belal, T., et al. (2018). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Ethers. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity of 3-Butoxy- vs. 3-Methoxy-Phenethylamines: A Technical Guide for Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical reactivity and predicted pharmacological properties of 3-butoxy-phenethylamine and 3-methoxy-phenethylamine. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the chemical reactivity and predicted pharmacological properties of 3-butoxy-phenethylamine and 3-methoxy-phenethylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to offer a predictive analysis of these two compounds. By understanding the causal relationships between their structural differences and potential biological activities, researchers can make more informed decisions in the design and selection of novel psychoactive agents.

Introduction: The Influence of Alkoxy Chain Length on Phenethylamine Pharmacology

The phenethylamine scaffold is a foundational element in the development of a vast array of psychoactive compounds. Substitutions on the phenyl ring are a key determinant of a molecule's pharmacological profile. This guide focuses on the substitution at the 3-position, comparing a methoxy group (-OCH₃) with a butoxy group (-OC₄H₉). This modification, while seemingly minor, significantly alters the molecule's physicochemical properties, which in turn is predicted to influence its metabolic fate and interaction with biological targets. The extension of the alkyl chain from one to four carbons primarily impacts lipophilicity, a critical factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties and their Implications

The most significant physicochemical divergence between 3-butoxy- and 3-methoxy-phenethylamine lies in their lipophilicity, which can be estimated by the octanol-water partition coefficient (LogP). The longer, more carbon-rich butoxy group imparts a greater degree of fat solubility.

Table 1: Predicted Physicochemical Properties

Property3-Methoxy-phenethylamine3-Butoxy-phenethylamineRationale for Prediction
Predicted LogP LowerHigherThe addition of three methylene groups in the butoxy chain significantly increases the non-polar character of the molecule.
Polar Surface Area (PSA) SimilarSimilarThe primary amine and ether oxygen are the main contributors to PSA, which remain constant between the two molecules.
Molecular Weight 151.21 g/mol 193.29 g/mol The butoxy group has a higher molecular weight than the methoxy group.
Blood-Brain Barrier (BBB) Penetration ModeratePotentially HigherIncreased lipophilicity often correlates with enhanced ability to cross the BBB, a key requirement for centrally acting drugs.

This predicted increase in lipophilicity for 3-butoxy-phenethylamine has several important implications for its potential as a drug candidate. While enhanced BBB penetration is desirable for CNS targets, it can also lead to increased non-specific binding to plasma proteins and tissues, potentially reducing the concentration of the free drug available to interact with its target.

Comparative Reactivity: A Focus on Metabolism

The "reactivity" of these compounds in a biological context is largely determined by their susceptibility to metabolic enzymes, primarily monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes.

Monoamine Oxidase (MAO) Metabolism

The primary amine of phenethylamines is a substrate for MAO, which catalyzes oxidative deamination. The steric bulk of the substituent at the 3-position can influence the rate of this reaction. It is plausible that the larger butoxy group may introduce a degree of steric hindrance, potentially slowing the rate of MAO-mediated metabolism compared to the smaller methoxy group.

Cytochrome P450 (CYP450) Metabolism

The alkoxy group itself is a primary site for metabolism by CYP450 enzymes, specifically through O-dealkylation.

  • 3-Methoxy-phenethylamine: Is known to undergo O-demethylation to produce 3-hydroxy-phenethylamine (m-tyramine), which is itself a biologically active trace amine.

  • 3-Butoxy-phenethylamine: Is predicted to undergo O-debutylation to also form 3-hydroxy-phenethylamine. However, the longer butyl chain provides additional sites for CYP450-mediated hydroxylation along the chain, leading to a potentially more complex metabolic profile with a greater number of metabolites.

The rate of O-dealkylation may also differ. Longer alkyl chains can sometimes be more readily metabolized by certain CYP450 isoforms.

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Excess (ee) of 1-(3-Butoxyphenyl)ethanamine

In the landscape of modern drug development and asymmetric synthesis, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral primary amines like 1-(3-Butoxyphenyl)ethanamine, a key intermediate in various synthetic pathways, validating its enantiomeric excess (ee) with unimpeachable accuracy is paramount. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will dissect the causality behind experimental choices, ensuring each protocol functions as a self-validating system.

The Imperative of Enantiomeric Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The thalidomide tragedy serves as a stark reminder of this principle. Therefore, regulatory bodies like the FDA mandate rigorous characterization of stereoisomers.[1][2] Accurately quantifying the enantiomeric excess—the measure of how much one enantiomer is present in excess of the other—is a critical quality attribute for any chiral active pharmaceutical ingredient (API) or intermediate.

This guide compares three gold-standard methodologies for determining the ee of 1-(3-Butoxyphenyl)ethanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric separations.[3][4][5] Its robustness and broad applicability make it a staple in both research and quality control laboratories.

Principle of Separation: The technique relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[4]

Causality in Protocol Design:

  • CSP Selection: For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or cyclodextrin-based phases are often effective. The choice is critical as the separation is driven by specific intermolecular interactions (hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral selector.

  • Mobile Phase: The mobile phase composition (a mixture of a nonpolar solvent like hexane and a polar alcohol like isopropanol or ethanol) is optimized to modulate the retention and resolution. Acidic or basic additives (like trifluoroacetic acid or diethylamine) are often added to improve peak shape and reduce tailing by protonating the amine or interacting with residual silanols on the silica support.[6]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Analyte Solution (e.g., 1 mg/mL in mobile phase) System Equilibrate HPLC System with Chiral Mobile Phase Inject Inject Sample onto Chiral Column System->Inject Separate Isocratic Elution & Enantiomer Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas of Enantiomers (A1, A2) Detect->Integrate Calculate Calculate ee% |A1-A2| / (A1+A2) * 100 Integrate->Calculate

Caption: General workflow for ee determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H).

    • Mobile Phase: A typical starting condition is 90:10 (v/v) n-Hexane/Isopropanol with 0.1% Diethylamine (DEA). The DEA is crucial for obtaining sharp, symmetrical peaks for a basic amine.

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(3-Butoxyphenyl)ethanamine at approximately 1 mg/mL in the mobile phase.

    • Prepare the test sample at the same concentration.

  • Analysis:

    • Injection Volume: 10 µL.

    • Detection: Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., ~274 nm, based on the butoxyphenyl moiety).

    • Run: Inject the racemic standard first to determine the retention times of both enantiomers and confirm resolution. Then, inject the test sample.

  • Data Processing:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[4]

Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative, particularly for volatile and thermally stable compounds. It often provides very high resolution and fast analysis times.

Principle of Separation: Similar to HPLC, separation occurs on a chiral stationary phase. For primary amines, direct analysis is often challenging due to strong interactions with the stationary phase, leading to poor peak shape. Therefore, a crucial preliminary step is derivatization.

Causality in Protocol Design:

  • Derivatization: The primary amine is converted into a less polar and more volatile derivative, typically an amide (e.g., using trifluoroacetic anhydride - TFAA).[7][8] This pre-column derivatization serves two purposes: it blocks the highly polar N-H group, improving chromatographic behavior, and it can enhance the stereochemical differences between the enantiomers, aiding separation.[8] The reaction must proceed to completion without any kinetic resolution to ensure the diastereomeric ratio accurately reflects the original enantiomeric ratio.[9]

  • CSP Selection: Cyclodextrin-based capillary columns (e.g., Astec® CHIRALDEX™) are highly effective for separating derivatized amine enantiomers.[7]

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Derivatize Derivatize Amine (e.g., with TFAA) Dissolve Dissolve Derivative in Suitable Solvent Derivatize->Dissolve Inject Inject Sample into GC with Chiral Column Dissolve->Inject System Set GC Conditions (Temp Program, Gas Flow) Separate Temperature-Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas of Derivatives (A1, A2) Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: General workflow for ee determination by Chiral GC.

Experimental Protocol: Chiral GC

  • Derivatization:

    • In a vial, dissolve ~5 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 15 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Re-dissolve the resulting N-trifluoroacetyl derivative in 1 mL of dichloromethane for analysis.

  • System Preparation:

    • GC System: A GC system with a Flame Ionization Detector (FID).

    • Column: An Astec® CHIRALDEX™ G-TA or B-PM capillary column (30 m x 0.25 mm I.D.).

    • Carrier Gas: Helium or Hydrogen.

    • Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 250°C

      • Oven Program: Start at 120°C, hold for 1 min, then ramp to 180°C at 2°C/min. (This is a starting point and must be optimized).

  • Analysis:

    • Injection: Inject 1 µL of the derivatized sample solution.

    • Run: First, inject the derivatized racemic standard to establish retention times and resolution. Follow with the test sample.

  • Data Processing:

    • Integrate the peak areas for the two separated diastereomeric derivatives and calculate the ee as previously described.

Chiral NMR Spectroscopy

NMR spectroscopy offers a fundamentally different and often faster approach that does not require chromatographic separation.[5][10]

Principle of Enantiodiscrimination: Enantiomers are indistinguishable in a standard (achiral) NMR solvent because they are isochronous. However, in the presence of a Chiral Solvating Agent (CSA), transient diastereomeric complexes are formed.[11][12] These complexes are no longer mirror images and thus have distinct NMR spectra, leading to separate signals for each enantiomer.[11][13]

Causality in Protocol Design:

  • CSA Selection: The choice of CSA is critical. For primary amines, acidic CSAs like (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or phosphoric acid derivatives are highly effective.[14][15] The interaction, often involving hydrogen bonding between the amine and the CSA's hydroxyl groups, must be strong enough to induce a measurable chemical shift difference (Δδ) between the enantiomer signals.

  • Solvent: A non-polar, aprotic solvent like deuterated chloroform (CDCl₃) or benzene (C₆D₆) is used to maximize the non-covalent interactions between the analyte and the CSA.[16]

  • Simplicity: The method is exceptionally simple, involving mixing the analyte and CSA directly in an NMR tube.[14][15] This makes it ideal for rapid screening.

Workflow for Chiral NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Mix Mix Analyte & Chiral Solvating Agent (CSA) in NMR Tube Dissolve Add Deuterated Solvent (e.g., CDCl3) & Shake Mix->Dissolve Acquire Acquire High-Resolution ¹H NMR Spectrum Dissolve->Acquire Identify Identify Resolved Signals for Each Enantiomer Acquire->Identify Integrate Integrate Signal Areas (I1, I2) Identify->Integrate Calculate Calculate ee% |I1-I2| / (I1+I2) * 100 Integrate->Calculate

Caption: General workflow for ee determination by Chiral NMR.

Experimental Protocol: Chiral NMR

  • Sample Preparation:

    • To a clean NMR tube, add ~5-10 mg of 1-(3-Butoxyphenyl)ethanamine.

    • Add 1.0 to 1.5 molar equivalents of a pure enantiomer of a CSA (e.g., (S)-BINOL).

    • Add ~0.6 mL of CDCl₃.

    • Cap the tube and shake for 30 seconds to ensure mixing and complex formation.[14][15]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify a proton signal in the analyte (e.g., the methine proton -CH-NH₂ or the methyl protons -CH₃) that is well-resolved into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.[5]

    • Calculate the ee using the integral values.

Head-to-Head Performance Comparison

The optimal choice of method depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available equipment.

Parameter Chiral HPLC Chiral GC Chiral NMR with CSA
Principle Chromatographic separation on a CSPChromatographic separation on a CSP after derivatizationDiastereomeric complex formation in solution
Speed Moderate (10-30 min/sample)Fast (5-15 min/sample)Very Fast (<5 min/sample after prep)
Sensitivity High (LOD/LOQ in µg/mL to ng/mL range)Very High (LOD/LOQ in ng/mL to pg/mL range)Low (Requires mg quantities)
Sample Prep Minimal (dissolve and inject)Required (derivatization)Minimal (mix and measure)
Solvent Usage HighLowVery Low
Destructive? Yes (sample is consumed)Yes (sample is consumed)No (sample is recoverable)
Key Advantage Broad applicability, high robustnessHigh resolution, high speedExtremely fast, non-destructive
Key Limitation High solvent cost, method development timeRequires derivatization, analyte must be volatileLow sensitivity, potential for peak overlap

Method Validation: A Trustworthiness Framework

Regardless of the chosen technique, the analytical method must be validated to demonstrate it is fit for its intended purpose, as outlined in ICH Q2(R2) and FDA guidelines.[1][2][17][18] A self-validating protocol involves assessing the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. For ee determination, this means demonstrating baseline resolution between the two enantiomer peaks (for chromatography) or distinct, non-overlapping signals (for NMR).

  • Linearity: A linear relationship must be established between the measured ee and the actual ee of prepared scalemic mixtures. A plot of experimental vs. theoretical ee values should yield a correlation coefficient (R²) of >0.99.[14][15]

  • Accuracy: The closeness of the measured ee to the true value. This is assessed by analyzing samples with known enantiomeric compositions and is often expressed as percent recovery.

  • Precision (Repeatability & Intermediate Precision): The agreement between a series of measurements from the same sample. It is typically expressed as the relative standard deviation (RSD) of a series of injections.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for purity testing.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), demonstrating its reliability for routine use.[1]

Conclusion and Recommendations

The validation of the enantiomeric excess of 1-(3-Butoxyphenyl)ethanamine can be reliably achieved using several advanced analytical techniques.

  • Chiral HPLC stands as the most versatile and robust method, making it the preferred choice for final quality control, stability studies, and regulatory submissions where high accuracy and sensitivity are required.

  • Chiral GC is an excellent high-throughput alternative if the analyte is amenable to derivatization, offering superior speed and resolution.

  • Chiral NMR is unparalleled for rapid, in-process reaction monitoring and screening applications where speed is critical and sample quantity is not a limiting factor. Its non-destructive nature is a significant advantage.

Ultimately, the choice of methodology should be guided by a risk-based assessment of the analytical requirements at each stage of the drug development lifecycle.[1][18] By understanding the fundamental principles and the causality behind the experimental design, researchers can confidently select, develop, and validate a method that ensures the enantiomeric integrity of their chiral compounds.

References

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. Available at: [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Di Bari, L., & Pescitelli, G. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Available at: [Link]

  • Ribeiro, J. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Jana, M., & Ramana, C. V. (2018). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

  • Beasley, A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Sanchez, F. R., & Gallardo, J. A. O. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Hulst, R., et al. (1994). α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric excess of chiral alcohols, amines and thiols by means of 31P NMR. SciSpace. Available at: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Available at: [Link]

  • Helmchen, G., et al. (1995). Determination of Enantiomeric Purity by Direct Methods. Thieme. Available at: [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Available at: [Link]

  • Wolf, C., et al. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]

  • Agilent Technologies. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Available at: [Link]

  • Ma, S., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Luber, S., & Barron, L. D. (2017). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. ResearchGate. Available at: [Link]

Sources

Comparative

Biological activity comparison of alkoxy-substituted alpha-methylbenzylamines

Topic: Biological Activity Comparison of Alkoxy-Substituted -Methylbenzylamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Comparative Biological Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Alkoxy-Substituted


-Methylbenzylamines
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals.[1]

Comparative Biological Profile of Alkoxy-Substituted -Methylbenzylamines

From Chiral Auxiliaries to NMDA Receptor Modulators[1]

Executive Summary

Alkoxy-substituted


-methylbenzylamines (systematically 1-(alkoxyphenyl)ethylamines ) represent a versatile chemical scaffold.[1] Historically valued as chiral auxiliaries  for asymmetric synthesis, recent pharmacological surveillance has identified this moiety as the pharmacophore of a potent class of dissociative anesthetics (1,2-diarylethylamines).

This guide objectively compares the biological performance of ortho-, meta-, and para-alkoxy substituted variants.[1] It focuses on two critical domains: NMDA receptor antagonism (relevant to neuropsychopharmacology) and Monoamine Oxidase (MAO) interaction (relevant to metabolic stability and neurotoxicity).[2]

Structural Classification & Chemical Logic

The core structure differs from the phenethylamine (2-carbon chain) and amphetamine (


-methylphenethylamine) scaffolds.[1] The amine is attached to the benzylic carbon, creating a chiral center proximal to the aromatic ring.

Generic Structure: Ar-CH(CH3)-NH-R[1]

Substituent PositionElectronic EffectSteric ImpactPrimary Biological Relevance
2-Methoxy (Ortho) Electron-donatingHigh steric hindranceHigh Potency NMDA Antagonism (e.g., Methoxphenidine)
3-Methoxy (Meta) Inductive withdrawingModerateBalanced potency; often highest DAT/NET affinity
4-Methoxy (Para) Strong resonance donorLowReduced Potency at NMDA; Metabolic vulnerability

Comparative Biological Activity[3]

NMDA Receptor Affinity (The Methoxphenidine Series)

The most significant biological activity of this scaffold arises when the amine nitrogen is substituted with a phenylethyl group, forming 1,2-diarylethylamines . The position of the alkoxy group on the


-methylbenzyl ring dictates receptor affinity.

Table 1: Binding Affinities of Methoxy-Substituted Isomers (MXP Analogs) Data derived from competitive binding assays against [


H]-MK-801.
CompoundSubstitutionNMDA Receptor

(nM)
Dopamine Transporter (DAT)

(

M)
Performance Verdict
2-MXP 2-Methoxy10 - 20 >30Most Selective: High NMDA affinity; low monoamine reuptake inhibition.[1]
3-MXP 3-Methoxy30 - 60~5.0Mixed Profile: Potent NMDA antagonist + moderate DAT inhibitor.[1]
4-MXP 4-Methoxy461 19.0Low Potency: 20-40x less active than ortho-isomer.[1]
Diphenidine Unsubstituted10 - 20>30Reference Standard.[1][2]

Insight: The ortho-methoxy substituent (2-MXP) locks the conformation via intramolecular hydrogen bonding or steric pressure, optimizing the fit within the PCP-binding site of the NMDA receptor channel.[1] The para-isomer (4-MXP) extends too far into the hydrophobic pocket, clashing with receptor residues, resulting in a dramatic loss of affinity.

Monoamine Oxidase (MAO) Interaction

Simple alkoxy-


-methylbenzylamines (without the 

-phenylethyl tail) interact with MAO enzymes differently than amphetamines.[1]
  • Substrate Activity: Unsubstituted

    
    -methylbenzylamine is a substrate for MAO-B .[1][2]
    
  • Inhibition Potential:

    
    -cyclopropyl derivatives of these amines function as mechanism-based inactivators  (suicide inhibitors) of MAO.[1]
    
  • Alkoxy Effect:

    • 4-Methoxy: Rapidly metabolized via O-demethylation by CYP2D6, but also serves as a competitive substrate for MAO, potentially generating reactive aldehydes.[1][2]

    • 2-Methoxy: Steric bulk protects against rapid MAO degradation, prolonging half-life in vivo.[1][2]

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the NMDA antagonism of these compounds.

SAR_Logic Scaffold 1-(Alkoxyphenyl)ethylamine Scaffold Ortho 2-Methoxy (Ortho) Steric Lock Scaffold->Ortho Meta 3-Methoxy (Meta) Electronic Balance Scaffold->Meta Para 4-Methoxy (Para) Steric Clash Scaffold->Para Binding NMDA Receptor PCP Binding Site Ortho->Binding Optimized Fit Meta->Binding Flexible Para->Binding Steric Hindrance Result_High High Affinity (Ki < 20 nM) Binding->Result_High Result_Med Moderate Affinity (DAT Activity) Binding->Result_Med Result_Low Low Affinity (Ki > 400 nM) Binding->Result_Low

Caption: SAR logic dictating NMDA receptor affinity based on alkoxy substitution position.

Experimental Protocols

Protocol: Synthesis of 1-(2-Methoxyphenyl)ethylamine (2-MXP Precursor)

Use this protocol to generate the high-affinity ortho-isomer intermediate.[1]

Reagents: 2-Methoxyacetophenone, Ammonium formate, Pd/C (10%), Methanol.[1][2]

  • Reactant Prep: Dissolve 2-methoxyacetophenone (10 mmol) in dry methanol (50 mL).

  • Leuckart-Wallach Analogue: Add ammonium formate (50 mmol) and 10% Pd/C catalyst (10 wt% of substrate).

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours under an inert nitrogen atmosphere.

  • Filtration: Cool to room temperature and filter through a Celite pad to remove the catalyst.

  • Acid-Base Extraction:

    • Evaporate methanol.[1][2]

    • Dissolve residue in 1M HCl (aqueous). Wash with diethyl ether (removes unreacted ketone).

    • Basify aqueous layer to pH 12 using 4M NaOH.[1]

    • Extract the free amine into dichloromethane (3 x 20 mL).

  • Purification: Dry over MgSO

    
     and concentrate. Distill under reduced pressure to obtain the clear oil.
    
    • Yield Target: >85%[1][2][3][4]

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show a quartet at
      
      
      4.3 ppm (chiral benzylic proton).[2]
Protocol: In Vitro NMDA Binding Assay

Self-validating system to confirm biological activity.[1]

  • Tissue Prep: Prepare synaptic membranes from rat forebrain homogenates.[1][2] Wash 3x in Tris-HCl buffer (pH 7.4) to remove endogenous glutamate.[1]

  • Ligand: Use [

    
    H]-MK-801 (Specific Activity: 20-30 Ci/mmol) at a concentration of 5 nM.[1]
    
  • Incubation:

    • Mix membrane suspension (200

      
      g protein) with test compound (1 nM - 10 
      
      
      
      M).[1]
    • Add 10

      
      M glutamate and 10 
      
      
      
      M glycine (obligate co-agonists required for channel opening).[2]
    • Incubate at 25°C for 2 hours (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1][2]

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
    • Control: Unlabeled MK-801 (10

      
      M) defines non-specific binding.[1]
      

Antimicrobial & Cytotoxic Implications

While the CNS activity is paramount, the 4-alkoxy derivatives show distinct utility in antimicrobial research when incorporated into larger lipophilic structures (e.g., benzamides).

  • Lipophilicity Rule: Increasing chain length from methoxy (-OCH

    
    ) to butoxy (-OC
    
    
    
    H
    
    
    ) on the para-position significantly increases activity against Gram-positive bacteria (S. aureus) but increases cytotoxicity against mammalian cells.[1]
  • Safety Margin: The ortho-methoxy derivatives (used in CNS applications) generally exhibit lower cytotoxicity than para-butoxy analogs due to lower membrane disruption potential.[1]

References

  • Wallach, J., et al. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues."[2][5] PLOS ONE.

  • Silverman, R. B., & Hoffman, S. J. (1980). "Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-alpha-methylbenzylamine."[1] Journal of the American Chemical Society.[2]

  • Hazarika, R., et al. (2011). "Synthesis and biological evaluation of 2-substituted benzimidazole derivatives."[1][2] Arabian Journal of Chemistry.

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs."[2] Drug Testing and Analysis.

  • BASF Corporation. "Technical Data Sheet: (R)-2-Methoxy-alpha-methylbenzylamine (ChiPros)." Sigma-Aldrich / Merck.[1][2]

Sources

Safety & Regulatory Compliance

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